molecular formula C8H9ClN2O2 B13311770 4-chloro-N-ethyl-3-nitroaniline

4-chloro-N-ethyl-3-nitroaniline

Cat. No.: B13311770
M. Wt: 200.62 g/mol
InChI Key: PLPSKERNYGVTFK-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-3-nitroaniline is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

4-chloro-N-ethyl-3-nitroaniline

InChI

InChI=1S/C8H9ClN2O2/c1-2-10-6-3-4-7(9)8(5-6)11(12)13/h3-5,10H,2H2,1H3

InChI Key

PLPSKERNYGVTFK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-N-ethyl-3-nitroaniline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-N-ethyl-3-nitroaniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds. Its chemical structure, featuring a chloro, a nitro, and an N-ethylamino group on a benzene (B151609) ring, provides a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of its chemical properties, structure, and a proposed synthetic route, tailored for professionals in research and development.

Chemical Properties and Structure

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1157074-03-7[1][2]
Molecular Formula C₈H₉ClN₂O₂[1][2]
Molecular Weight 200.62 g/mol [1][2]
Canonical SMILES CCNc1ccc(Cl)c(c1)--INVALID-LINK--=O[2]
InChI Key PLPSKERNYGVTFK-UHFFFAOYSA-N[1]
Melting Point No experimental data found.
Boiling Point No experimental data found.
Solubility No experimental data found.

Table 2: Experimental Properties of the Related Compound 4-chloro-3-nitroaniline (B51477) (CAS: 635-22-3)

PropertyValueSource
Melting Point 99-101 °C[3][4]
Solubility Soluble in ether and chloroform; very soluble in ethanol; sparingly soluble in water.[5]
Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

2D Structure of this compound

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not found in the available literature, a standard and reliable method can be proposed based on the N-alkylation of the precursor, 4-chloro-3-nitroaniline. This reaction is a common transformation in organic synthesis.

Proposed Synthesis: N-ethylation of 4-chloro-3-nitroaniline

The synthesis of this compound can likely be achieved through the nucleophilic substitution reaction between 4-chloro-3-nitroaniline and an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a suitable base.

Reaction Scheme:

Materials and Reagents:

  • 4-chloro-3-nitroaniline

  • Ethyl bromide (or ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) as the solvent

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate for elution

Detailed Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitroaniline (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the starting materials.

  • Addition of Ethylating Agent: To the stirred suspension, add ethyl bromide (1.2-1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Experimental Workflow Diagram:

The following diagram illustrates the general workflow for the proposed synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine 4-chloro-3-nitroaniline, K2CO3, and DMF add_ethyl_bromide Add Ethyl Bromide start->add_ethyl_bromide heat Heat at 60-80°C and Monitor by TLC add_ethyl_bromide->heat quench Quench with Water heat->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry with Na2SO4 and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography Crude Product product Pure this compound chromatography->product

References

4-chloro-N-ethyl-3-nitroaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-N-ethyl-3-nitroaniline, including its chemical properties, proposed synthesis, and analytical characterization methods. While specific experimental data for this compound is limited in publicly available literature, this guide leverages established protocols for structurally similar compounds to provide a robust framework for its synthesis and analysis.

Core Compound Properties

Basic chemical and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 1157074-03-7[1][2]
Molecular Formula C₈H₉ClN₂O₂[1][2]
Molecular Weight 200.62 g/mol [1][2]
IUPAC Name This compound[1]
SMILES CCNC1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-][1]

Proposed Synthesis

Experimental Protocol: N-alkylation of 4-chloro-3-nitroaniline (B51477)

This protocol is adapted from the synthesis of similar N-alkylated nitroaniline derivatives and may require optimization.

Materials:

  • 4-chloro-3-nitroaniline (starting material)

  • Ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 4-chloro-3-nitroaniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the ethylating agent (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Safety Precautions: 4-chloro-3-nitroaniline and its derivatives are potentially hazardous.[5][6] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for all chemicals used.

Analytical Characterization

Accurate analytical characterization is crucial for confirming the structure and purity of the synthesized this compound. The following protocols are based on methods used for structurally similar compounds.[7]

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., starting with 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254-380 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in acetonitrile or methanol (B129727) to a final concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Analysis: Both ¹H and ¹³C NMR should be performed to confirm the structure.

Potential Biological Activity and Applications

While there is no specific biological activity reported for this compound, the structurally related N-(2-chloroethyl)-nitroaniline scaffold is being explored for therapeutic applications.[8] The presence of the nitro group and the chloro-substituted aromatic ring suggests potential for various biological activities. The nitro group can be bioreduced to reactive intermediates, and the overall electronic properties of the molecule may allow it to interact with biological macromolecules.[8]

Derivatives of chloronitrobenzene are utilized as precursors in the synthesis of various industrial and agricultural chemicals, as well as antioxidants.[9]

Diagrams

Synthesis_Workflow A Starting Material (4-chloro-3-nitroaniline) B N-alkylation Reaction (Ethylating agent, Base, Solvent) A->B C Work-up (Extraction, Washing) B->C D Purification (Column Chromatography) C->D E Pure Product (this compound) D->E F Characterization (HPLC, GC-MS, NMR) E->F

Caption: General experimental workflow for the synthesis and characterization.

Analytical_Workflow Sample Synthesized Sample HPLC HPLC (Purity Assessment) Sample->HPLC GCMS GC-MS (Structural Confirmation) Sample->GCMS NMR NMR (Structural Elucidation) Sample->NMR

Caption: Workflow for the analytical characterization of the final compound.

References

Synthesis Pathway for 4-chloro-N-ethyl-3-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthesis pathway for 4-chloro-N-ethyl-3-nitroaniline, a valuable chemical intermediate in the pharmaceutical and dye industries. The proposed synthesis is a two-step process, commencing with the preparation of the precursor 4-chloro-3-nitroaniline (B51477), followed by its N-ethylation to yield the final product. This document outlines the experimental protocols, relevant data, and logical workflows to assist researchers in the successful synthesis of this compound.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-stage process:

  • Synthesis of 4-chloro-3-nitroaniline: This intermediate can be synthesized via two primary routes: the nitration of 4-chloroaniline (B138754) or the controlled chlorination of 3-nitroaniline (B104315) under acidic conditions.[1]

  • N-ethylation of 4-chloro-3-nitroaniline: The subsequent step involves the alkylation of the amino group of 4-chloro-3-nitroaniline with an appropriate ethylating agent in the presence of a base.

The overall synthesis pathway is depicted in the following diagram:

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-chloro-3-nitroaniline cluster_step2 Step 2: N-ethylation 4-chloroaniline 4-chloroaniline 4-chloro-3-nitroaniline_intermediate 4-chloro-3-nitroaniline 4-chloroaniline->4-chloro-3-nitroaniline_intermediate Nitration 3-nitroaniline 3-nitroaniline 3-nitroaniline->4-chloro-3-nitroaniline_intermediate Chlorination 4-chloro-3-nitroaniline_start 4-chloro-3-nitroaniline Final_Product This compound 4-chloro-3-nitroaniline_start->Final_Product N-ethylation

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-chloro-3-nitroaniline

As established, this intermediate can be prepared by two distinct methods. The choice of method may depend on the availability of starting materials and laboratory capabilities.

Route A: Nitration of 4-chloroaniline

This method involves the electrophilic substitution of a nitro group onto the 4-chloroaniline ring.

  • Materials:

    • 4-chloroaniline

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Water

    • Ethanol (for recrystallization)

  • Procedure: A detailed protocol for the nitration of anilines can be adapted from standard organic chemistry laboratory manuals. Typically, 4-chloroaniline is first dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto ice water to precipitate the product. The crude product is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Route B: Controlled Chlorination of 3-nitroaniline

This route involves the electrophilic substitution of a chlorine atom onto the 3-nitroaniline ring.

  • Materials:

    • 3-nitroaniline

    • Hydrochloric Acid (HCl)

    • A suitable chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide)

    • Solvent (e.g., acetic acid)

  • Procedure: 3-nitroaniline is dissolved in a suitable acidic solvent, such as acetic acid containing hydrochloric acid. The chlorinating agent is then introduced into the solution under controlled conditions. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the product is isolated by pouring the reaction mixture into water and collecting the precipitate. Purification is typically achieved through recrystallization.

Step 2: N-ethylation of 4-chloro-3-nitroaniline

This protocol is adapted from established methods for the N-alkylation of nitroanilines.[2][3]

  • Materials:

    • 4-chloro-3-nitroaniline

    • Ethyl iodide (or diethyl sulfate)

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous Acetone (B3395972) (or DMF, MeCN)

    • Ethyl acetate (B1210297)

    • Water

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

    • Hexane and Ethyl Acetate (for chromatography)

  • Procedure:

    • In a round-bottom flask, a mixture of 4-chloro-3-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone is prepared.

    • Ethyl iodide (1.2-1.5 eq) is added dropwise to the stirred suspension at room temperature.

    • The reaction mixture is then heated to reflux and the progress is monitored by TLC.

    • Upon completion, the mixture is cooled to room temperature, and the inorganic solids are removed by filtration.

    • The filtrate is concentrated under reduced pressure to obtain the crude product.

    • The crude product is dissolved in ethyl acetate and washed sequentially with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The final product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

The following tables summarize the key chemical and physical properties of the starting materials and the final product.

Table 1: Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
4-chloroanilineC₆H₆ClN127.57White to light tan crystalline solid
3-nitroanilineC₆H₆N₂O₂138.12Yellow crystalline solid
4-chloro-3-nitroanilineC₆H₅ClN₂O₂172.57Yellow to orange crystalline solid[1]
This compoundC₈H₉ClN₂O₂200.62Not specified

Table 2: Typical Reaction Parameters for N-ethylation

ParameterValue
Reagents
4-chloro-3-nitroaniline1.0 eq
Ethyl Iodide1.2 - 1.5 eq
Potassium Carbonate2.0 - 3.0 eq
Solvent Anhydrous Acetone, DMF, or MeCN
Reaction Temperature Room Temperature to 50-80 °C
Reaction Time Monitored by TLC
Purification Method Column Chromatography

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

Synthesis_Logic cluster_precursor Precursor Synthesis cluster_final_step Final Product Synthesis Start_A 4-chloroaniline Intermediate 4-chloro-3-nitroaniline Start_A->Intermediate Nitration Start_B 3-nitroaniline Start_B->Intermediate Chlorination Intermediate_2 4-chloro-3-nitroaniline Final_Product This compound Intermediate_2->Final_Product N-ethylation

Figure 2: Logical relationship of the synthesis steps.

Experimental_Workflow Reaction_Setup Reaction Setup: 4-chloro-3-nitroaniline, K₂CO₃, Acetone Add_Ethyl_Iodide Add Ethyl Iodide Reaction_Setup->Add_Ethyl_Iodide Reflux Heat to Reflux (Monitor by TLC) Add_Ethyl_Iodide->Reflux Workup Work-up: Filter, Concentrate Reflux->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Purification Column Chromatography Drying->Purification Final_Product Pure this compound Purification->Final_Product

Figure 3: Experimental workflow for the N-ethylation step.

References

An In-depth Technical Guide to the Solubility and Stability of 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-chloro-N-ethyl-3-nitroaniline in common laboratory solvents. Due to the limited availability of direct quantitative data for this specific compound in public literature, this guide infers its physicochemical properties based on data from structurally analogous compounds. Furthermore, it details standardized experimental protocols for the precise determination of its solubility and stability, empowering researchers to generate specific data for their applications.

Chemical and Physical Properties

This compound is a substituted aniline (B41778) derivative with the molecular formula C₈H₉ClN₂O₂. A summary of its computed chemical and physical properties is presented below.[1]

PropertyValueSource
Molecular Weight200.62 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number1157074-03-7PubChem[1]
XLogP32.6PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count2PubChem[1]

Estimated Solubility Profile

Inference from Structurally Related Compounds:

The solubility of a compound is influenced by its polarity, molecular size, and the presence of functional groups capable of hydrogen bonding. Compared to its parent compound, 4-chloro-3-nitroaniline (B51477), the N-ethyl group in this compound is expected to slightly increase its lipophilicity and may affect its crystal lattice energy, thereby altering its solubility profile.

Generally, 4-chloro-3-nitroaniline shows limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and dimethylformamide.[2] It can be anticipated that this compound will follow a similar trend.

Table of Estimated Solubility:

SolventPredicted SolubilityRationale
WaterLowThe hydrophobic aromatic ring, chloro group, and ethyl group reduce affinity for water. The nitro and amino groups offer some polarity but are insufficient to overcome the hydrophobic character.
Methanol / EthanolModerate to HighThe alcohol's ability to act as both a hydrogen bond donor and acceptor, along with its alkyl chain, allows for favorable interactions with the solute.
AcetoneModerate to HighA polar aprotic solvent that can effectively solvate the polar functional groups of the molecule.
Acetonitrile (B52724)ModerateA polar aprotic solvent that should be a reasonable solvent for this compound.
Dichloromethane (DCM)Moderate to HighA non-polar solvent that can interact favorably with the aromatic and alkyl portions of the molecule.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Diethyl EtherLow to ModerateA relatively non-polar solvent, solubility is expected to be lower than in more polar organic solvents.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, the isothermal saturation method is recommended. This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific laboratory solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer can be used for this purpose.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. This can be accelerated by centrifugation.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solutions using a calibrated High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_quant Quantification prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sep1 Cease agitation & allow to settle (or centrifuge) equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm filter sep2->sep3 quant1 Dilute filtrate sep3->quant1 quant2 Analyze via HPLC or UV-Vis quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3

Workflow for Isothermal Saturation Solubility Determination.

Stability Profile and Assessment

The stability of this compound is crucial for its storage, handling, and application. Aniline derivatives can be susceptible to degradation under various conditions, including exposure to light, heat, extreme pH, and oxidizing agents.

Potential Degradation Pathways:

  • Hydrolysis: The amide linkage is generally stable, but under harsh acidic or basic conditions, hydrolysis could occur, although it is unlikely to be a primary degradation route for the aniline itself.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by exposure to air and light.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light and may undergo photochemical reactions.

Recommended Storage Conditions:

To ensure long-term stability, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize them, and dilute with the mobile phase for analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Follow the same heating and sampling procedure as for acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Keep at room temperature and sample at various time points.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a set duration (e.g., 48 hours). Dissolve the stressed solid to a known concentration for analysis.

    • Photostability: Expose a solution of the compound and the solid compound to a controlled light source (e.g., a photostability chamber) according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products. A diode array detector is useful for comparing the UV spectra of the parent peak and any new peaks that appear.

G cluster_stress Stress Conditions cluster_analysis Analysis start Stock Solution of This compound acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base oxid Oxidative Degradation (3% H₂O₂, RT) start->oxid therm Thermal Degradation (Solid, 70°C) start->therm photo Photostability (ICH Q1B) start->photo sampling Sample at time points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/DAD sampling->analysis results Identify Degradants & Determine Degradation Rate analysis->results

Workflow for Forced Degradation Stability Study.

Conclusion

While specific experimental data on the solubility and stability of this compound is scarce, a reliable estimation of its properties can be made based on its chemical structure and data from analogous compounds. It is predicted to have low aqueous solubility and good solubility in polar organic solvents. Its stability is likely to be compromised by exposure to harsh pH, oxidizing conditions, and light. The detailed experimental protocols provided in this guide will enable researchers to generate the precise data required for their specific applications in drug development and other scientific endeavors.

References

Spectroscopic and Structural Elucidation of 4-chloro-N-ethyl-3-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloro-N-ethyl-3-nitroaniline, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic values and analyses based on the known data of the closely related parent compound, 4-chloro-3-nitroaniline.

Molecular Structure and Properties

This compound has the molecular formula C₈H₉ClN₂O₂ and a molecular weight of approximately 200.62 g/mol .[1] Its structure consists of an aniline (B41778) core, substituted with a chlorine atom at the 4-position, a nitro group at the 3-position, and an ethyl group attached to the amino nitrogen.

Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its parent compound, 4-chloro-3-nitroaniline.

Table 1: ¹H NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
4-chloro-3-nitroanilineCDCl₃7.26d8.61HH-5
7.13d2.61HH-2
6.78dd8.6, 2.71HH-6
4.00s-2H-NH₂
This compound (Predicted)CDCl₃~7.3-7.5d~2.51HH-2
~7.2-7.4d~8.51HH-5
~6.8-7.0dd~8.5, ~2.51HH-6
~4.5-5.0br s-1H-NH-
~3.2-3.4q~7.22H-CH₂-
~1.2-1.4t~7.23H-CH₃

Prediction Justification: The addition of an N-ethyl group is expected to introduce signals for the ethyl protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group). The chemical shifts of the aromatic protons are anticipated to experience slight downfield shifts due to the electron-donating nature of the ethyl group. The N-H proton signal is expected to be a broad singlet.

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) ppm Assignment
4-chloro-3-nitroanilineCDCl₃148.34C-4
145.99C-1
132.28C-3
119.38C-5
114.96C-6
110.94C-2
This compound (Predicted)CDCl₃~147-149C-4
~145-147C-1
~132-134C-3
~120-122C-5
~115-117C-6
~111-113C-2
~40-45-CH₂-
~14-16-CH₃

Prediction Justification: The carbon signals of the aromatic ring are expected to be largely similar to the parent aniline. The N-ethyl group will introduce two new signals in the aliphatic region corresponding to the methylene and methyl carbons.

Table 3: Infrared (IR) Spectroscopy Data

Compound Technique Frequency (cm⁻¹) Assignment
4-chloro-3-nitroanilineKBr Wafer~3400-3300N-H stretching (amine)
~1630N-H bending (amine)
~1530, ~1350N-O stretching (nitro group)
~830C-Cl stretching
This compound (Predicted)KBr Wafer~3350-3450N-H stretching (secondary amine)
~2970, ~2870C-H stretching (aliphatic)
~1610-1630N-H bending (secondary amine)
~1520-1540, ~1340-1360N-O stretching (nitro group)
~820-840C-Cl stretching

Prediction Justification: The IR spectrum is expected to show a characteristic N-H stretch for a secondary amine, along with C-H stretching vibrations from the ethyl group. The strong absorptions corresponding to the nitro group and the C-Cl bond are anticipated to be present, similar to the parent compound.

Table 4: Mass Spectrometry (MS) Data

Compound Ionization Method m/z Assignment
4-chloro-3-nitroanilineGC-MS172[M]⁺
126[M-NO₂]⁺
117[M-Cl]⁺
This compound (Predicted)ESI-MS201.04[M+H]⁺
199.03[M-H]⁻
171[M-C₂H₅]⁺
155[M-NO₂]⁺

Prediction Justification: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. Common fragmentation patterns would include the loss of the ethyl group and the nitro group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra. Important parameters include the number of scans, relaxation delay, and spectral width.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Common ionization techniques include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: The mass spectrum is acquired over a specific mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis

The logical progression for the spectroscopic characterization of a synthesized compound like this compound is depicted in the following workflow diagram.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structural Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation ms->structure_elucidation

Caption: Workflow for the synthesis and spectroscopic characterization.

This guide serves as a foundational resource for the spectroscopic properties of this compound. While the provided data for the target compound is predicted, it is based on sound chemical principles and data from a closely related molecule, offering valuable insights for researchers in the field. Experimental verification of these predictions is recommended for definitive structural confirmation.

References

Technical Guide: Physical Characteristics of 4-chloro-N-ethyl-3-nitroaniline Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical characteristics of 4-chloro-N-ethyl-3-nitroaniline powder. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of computed properties, and for comparative purposes, experimental data for the closely related compound, 4-chloro-3-nitroaniline (B51477). Detailed experimental protocols for determining key physical properties of aromatic amines are also provided to facilitate further research and verification.

Compound Identification

PropertyValueSource
Chemical Name This compoundPubChem[1]
Molecular Formula C₈H₉ClN₂O₂PubChem[1]
CAS Number 1157074-03-7Molport[2]
Molecular Weight 200.62 g/mol PubChem[1]
Canonical SMILES CCNC1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-]PubChem[1]
InChIKey PLPSKERNYGVTFK-UHFFFAOYSA-NPubChem[1]

Physical Properties

Computed Physical Properties of this compound

The following table summarizes the computed physical properties for this compound, as available in public databases. These values are predictions based on the compound's structure and have not been experimentally verified.

PropertyValueSource
XLogP3 2.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 200.035255 g/mol PubChem[1]
Topological Polar Surface Area 57.9 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]
Complexity 183PubChem[1]
Experimental Physical Properties of 4-chloro-3-nitroaniline (for comparison)

Experimental data for the related compound 4-chloro-3-nitroaniline is provided below for comparative analysis. It is important to note that the presence of the N-ethyl group in the target compound will influence its physical properties.

PropertyValueSource
Appearance Yellow to orange crystalline solidGuidechem[3]
Melting Point 99-101 °C
Solubility Limited solubility in water; more readily soluble in ethanol, acetone, and dimethylformamide.Guidechem[3]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the physical characteristics of aromatic amine powders.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and precise temperature measurement.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is the melting point of the substance.[4][5]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement start Start powder Finely powder the sample start->powder pack Pack sample into capillary tube powder->pack seal Seal one end of the capillary tube pack->seal place Place capillary in apparatus seal->place heat Heat slowly and controllably place->heat observe Observe and record melting range heat->observe end_node End observe->end_node

Workflow for Melting Point Determination
Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane) should be selected.

  • Sample Preparation: A small, accurately weighed amount of this compound powder is placed in a series of test tubes.

  • Solvent Addition: A measured volume of each solvent is added to a separate test tube containing the sample.

  • Agitation: The test tubes are agitated (e.g., by vortexing or shaking) for a set period to ensure thorough mixing.

  • Observation: The solutions are visually inspected to determine if the solid has completely dissolved. The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).[6][7]

Solubility_Workflow cluster_setup Experimental Setup cluster_testing Solubility Testing start Start weigh Weigh sample start->weigh solvents Select solvents start->solvents prepare Prepare sample in test tubes weigh->prepare solvents->prepare add_solvent Add solvent to each tube prepare->add_solvent agitate Agitate for a set time add_solvent->agitate observe Observe and record solubility agitate->observe end_node End observe->end_node

Workflow for Solubility Determination
Purification by Recrystallization

Recrystallization is a technique used to purify chemical compounds. The principle of this method is that the solubility of a compound in a solvent increases with temperature.

Methodology:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: The crude sample is dissolved in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed, promoting the formation of pure crystals.

  • Isolation of Crystals: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.[8][9]

Recrystallization_Workflow start Start with Crude Sample dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter cool Cool solution slowly to crystallize dissolve->cool if no filtration needed hot_filter->cool isolate Isolate crystals by filtration cool->isolate dry Dry purified crystals isolate->dry end_node End (Pure Crystals) dry->end_node

Workflow for Purification by Recrystallization

Conclusion

This technical guide has summarized the available physical characteristic data for this compound powder, highlighting the reliance on computed values in the absence of extensive experimental results. The inclusion of data for a structurally similar compound and detailed experimental protocols provides a valuable resource for researchers. The provided workflows for determining melting point, solubility, and purification by recrystallization offer a clear, step-by-step guide for the experimental characterization of this and similar aromatic amine compounds. Further empirical studies are essential to validate the computed data and provide a more complete understanding of the physical properties of this compound.

References

A Comprehensive Technical Guide to the Safety and Handling of 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-N-ethyl-3-nitroaniline is a substituted aromatic amine, a class of compounds widely utilized in various industrial applications, including the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Due to their inherent reactivity, aromatic amines and their derivatives can pose significant health and environmental risks.[1][2] This guide provides an in-depth overview of the potential hazards, safety precautions, and handling protocols for this compound, based on the available data for analogous compounds.

Hazard Identification and Classification

Based on the classification of the parent compound, 4-chloro-3-nitroaniline (B51477), this compound is anticipated to be highly toxic if swallowed, in contact with skin, or if inhaled.[3] Prolonged or repeated exposure may cause damage to organs.[3] Aromatic amines as a class are known for their potential carcinogenicity and mutagenicity.[1]

Anticipated GHS Classification (based on 4-chloro-3-nitroaniline):

Hazard ClassHazard Category
Acute Toxicity, OralCategory 1 or 2
Acute Toxicity, DermalCategory 1 or 2
Acute Toxicity, InhalationCategory 1 or 2
Specific Target Organ Toxicity (Repeated Exposure)Category 2

Hazard Statements:

  • Fatal if swallowed, in contact with skin, or if inhaled.[3]

  • May cause damage to organs through prolonged or repeated exposure.[3]

Toxicological Information

The primary toxicological concern with aromatic amines is their ability to be absorbed through the skin and to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[4] This can lead to symptoms such as headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, collapse and death.[4] Some aromatic amines are also known to cause damage to the liver and kidneys.[4]

Quantitative Toxicity Data (for 4-chloro-3-nitroaniline):

MetricValueSpeciesRoute
LD505 mg/kg (ATE)-Oral
LD505 mg/kg (ATE)-Dermal
LC500.005 mg/l (ATE)-Inhalation (4h)

ATE: Acute Toxicity Estimate. Data extrapolated from safety data sheets for 4-chloro-3-nitroaniline.[3]

The toxic effects of nitroaniline derivatives are linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates that can interact with cellular macromolecules.[5]

cluster_absorption Absorption cluster_metabolism Metabolic Activation cluster_effects Toxic Effects Inhalation Inhalation Nitroreduction Nitroreduction Inhalation->Nitroreduction Dermal Contact Dermal Contact Dermal Contact->Nitroreduction Ingestion Ingestion Ingestion->Nitroreduction Formation of Reactive Intermediates Formation of Reactive Intermediates Nitroreduction->Formation of Reactive Intermediates Methemoglobinemia Methemoglobinemia Formation of Reactive Intermediates->Methemoglobinemia Organ Damage (Liver, Kidneys) Organ Damage (Liver, Kidneys) Formation of Reactive Intermediates->Organ Damage (Liver, Kidneys) Potential Carcinogenicity/Mutagenicity Potential Carcinogenicity/Mutagenicity Formation of Reactive Intermediates->Potential Carcinogenicity/Mutagenicity

Figure 1: Generalized toxicological pathway for nitroaromatic compounds.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol [6]
IUPAC NameThis compound[6]
CAS Number1157074-03-7[6]

Data obtained from PubChem.[6]

Safe Handling and Personal Protective Equipment (PPE)

Due to the high presumed toxicity of this compound, stringent safety measures must be implemented.

Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield should be worn.[8]

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[9] Nitrile gloves should be worn, and double-gloving is recommended.[9] Gloves must be changed immediately upon contamination.[8]

  • Respiratory Protection: If there is a risk of dust formation that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[10]

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]

  • Contaminated work clothing should be removed immediately and laundered by trained personnel before reuse.[4]

Experimental Protocol: Safe Weighing and Handling of a Toxic Powder

This protocol outlines a general procedure for safely handling a toxic powder like this compound.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE.

    • Decontaminate the work surface within the fume hood.

    • Gather all necessary equipment (spatulas, weighing paper, container for the chemical).

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If not, weigh the chemical in a tared, sealed container.

    • Carefully open the stock container of this compound inside the fume hood.

    • Using a clean spatula, transfer the desired amount of powder to the weighing paper or container. Avoid creating dust.

    • Securely close the stock container.

  • Transfer and Use:

    • Carefully transfer the weighed powder to the reaction vessel or for its intended use.

    • If dissolving the powder, add the solvent slowly to avoid splashing.

  • Decontamination and Waste Disposal:

    • Clean all contaminated equipment with a suitable solvent.

    • Dispose of all contaminated disposables (gloves, weighing paper, etc.) in a designated hazardous waste container.[4]

    • Wipe down the work surface in the fume hood.

Start Start Don PPE Don PPE Start->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Chemical Weigh Chemical Prepare Fume Hood->Weigh Chemical Transfer to Vessel Transfer to Vessel Weigh Chemical->Transfer to Vessel Perform Experiment Perform Experiment Transfer to Vessel->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End

Figure 2: Workflow for the safe handling of a toxic powder.

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[12] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[3]

Spill Response:

  • Evacuate all non-essential personnel from the area.[4]

  • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.[10]

  • Place the spilled material into a sealed, labeled container for hazardous waste disposal.[4]

  • Ventilate the area and wash the spill site after the material has been collected.[4]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] The storage area should be locked and accessible only to authorized personnel.[3]

  • Disposal: Dispose of this chemical and its container as hazardous waste in accordance with all local, state, and federal regulations.[3] Do not allow it to enter drains or the environment.[10]

Conclusion

While specific data for this compound is limited, the information available for structurally similar compounds indicates that it should be treated as a highly toxic substance. Researchers, scientists, and drug development professionals must adhere to the stringent safety and handling precautions outlined in this guide to minimize the risk of exposure and ensure a safe working environment. A thorough risk assessment should always precede the use of this and any other potentially hazardous chemical.

References

Navigating the Toxicological Landscape of 4-chloro-N-ethyl-3-nitroaniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental toxicological data for 4-chloro-N-ethyl-3-nitroaniline is not currently available in the public domain. This guide provides a comprehensive overview of the potential hazards and toxicity of this compound by leveraging data from its close structural analogs, primarily 4-chloro-3-nitroaniline (B51477) and 4-chloro-2-nitroaniline (B28928), as well as the broader toxicological profiles of aromatic amines and nitroaromatic compounds. The information presented herein is intended for researchers, scientists, and drug development professionals to inform preliminary risk assessment and guide the design of appropriate toxicological studies.

Executive Summary

This compound is a substituted aromatic amine containing both a chloro and a nitro functional group. While specific toxicity data for this compound is lacking, its structural similarity to 4-chloro-3-nitroaniline suggests a high potential for acute toxicity if ingested, inhaled, or in contact with skin. The primary analog, 4-chloro-3-nitroaniline, is classified as fatal upon acute exposure and may cause organ damage through prolonged or repeated exposure. Key toxic effects observed for related compounds include hemolytic anemia, methemoglobinemia, and testicular atrophy. Furthermore, the presence of the nitroaniline moiety raises concerns about potential genotoxicity, as observed in in-vitro studies of similar molecules. This guide summarizes the available data on key analogs, outlines standard experimental protocols for toxicological evaluation, and presents visual workflows to guide further investigation.

Hazard Identification and Classification (Inferred)

Based on the data for 4-chloro-3-nitroaniline, this compound should be handled as a substance with high acute toxicity. The following hazard classifications are inferred:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 1 or 2 (Fatal if swallowed, in contact with skin, or if inhaled).

  • Specific Target Organ Toxicity (Repeated Exposure): Potential for damage to blood, spleen, liver, and testes.

Quantitative Toxicological Data on Structural Analogs

The following tables summarize the available quantitative toxicity data for close structural analogs of this compound.

Table 1: Acute Toxicity Data for 4-chloro-3-nitroaniline

Route of ExposureSpeciesEndpointValueReference
Oral-ATE5 mg/kg[1]
Dermal-ATE5 mg/kg[1]
Inhalation-ATE0.005 mg/l (4h)[1]

ATE: Acute Toxicity Estimate

Table 2: Subchronic Oral Toxicity of 4-chloro-3-nitroaniline in Rats [2]

Dose (mg/kg/day)SexKey Findings
3.6MalePresence of Heinz bodies.
18MaleFluctuating feed consumption, Heinz bodies, splenic hemosiderosis, hemosiderin pigmentation of the liver.
FemaleHeinz bodies, very slight anemia, slightly increased splenic extramedullary hematopoiesis, possibly increased liver weight.
90MaleReduced body weight gain, reduced feed consumption, slight hemolytic anemia with Heinz bodies, spleen enlargement, hemosiderosis, increased extramedullary hematopoiesis, bone marrow hyperplasia, testicular atrophy.
FemaleReduced and fluctuating feed consumption, slight hemolytic anemia with Heinz bodies, spleen enlargement, hemosiderosis, increased extramedullary hematopoiesis, inflammatory changes in splenic capsules, hemosiderin pigmentation of the liver, bone marrow hyperplasia, increased liver weight.

Table 3: In Vitro Hepatotoxicity of Chloronitroanilines in Isolated Rat Hepatocytes [3]

CompoundConcentration (mM)Incubation Time (hours)Effect
4-chloro-2-nitroaniline23Significant loss of cellular viability, hepatocellular and microsomal damage (changes in LDH and G-6-Pase activities), marked depletion of intracellular GSH.
2-chloro-4-nitroaniline (B86195)23Significant loss of cellular viability, hepatocellular and microsomal damage (changes in LDH and G-6-Pase activities), marked depletion of intracellular GSH.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a novel compound's toxicity. The following are standard protocols relevant to the evaluation of this compound.

Acute Oral Toxicity (OECD Test Guideline 425: Up-and-Down Procedure)
  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Test Animals: Typically rats, one sex (usually female) is used.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A single animal is dosed at a starting dose level.

    • The animal is observed for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher level. If it dies or shows signs of toxicity, the next animal is dosed at a lower level.

    • This sequential dosing continues until the stopping criteria are met.

    • Observations include mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)
  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix from rat liver).

  • Procedure:

    • The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324).

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Objective: To assess the cytotoxic effect of a substance on a cell line.

  • Test System: A suitable cell line (e.g., HepG2 for hepatotoxicity).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • Cells are treated with various concentrations of the test substance for a defined period (e.g., 24, 48, 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan (B1609692), which is then solubilized.

    • The absorbance of the formazan solution is measured using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (concentration that inhibits 50% of cell growth) is calculated.

Mandatory Visualizations

Experimental Workflow for Toxicological Assessment

cluster_0 Initial Assessment cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Risk Assessment InSilico In Silico Prediction (e.g., QSAR) Genotox Genotoxicity (Ames Test, Micronucleus) InSilico->Genotox PhysChem Physicochemical Properties AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) PhysChem->AcuteTox Genotox->AcuteTox Cytotox Cytotoxicity (e.g., MTT Assay on relevant cell lines) Cytotox->AcuteTox Metabolism In Vitro Metabolism (Liver Microsomes) RepeatedDose Repeated Dose Toxicity (28-day or 90-day study) Metabolism->RepeatedDose AcuteTox->RepeatedDose Risk Hazard Identification & Dose-Response Assessment RepeatedDose->Risk

Caption: A generalized workflow for the toxicological assessment of a novel chemical entity.

Plausible Metabolic Pathway of a Substituted Nitroaniline

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Reactive Intermediates & Toxicity Parent This compound Nitroreduction Nitroreduction Parent->Nitroreduction Nitroreductases Dealkylation N-Dealkylation Parent->Dealkylation CYP450 Hydroxylamine (B1172632) N-Hydroxy-4-chloro-N-ethyl-3-aminoaniline Nitroreduction->Hydroxylamine Amino 3,4-Diamino-N-ethyl-chlorobenzene Hydroxylamine->Amino Adducts Macromolecular Adducts (DNA, Protein) Hydroxylamine->Adducts Methemoglobinemia Methemoglobinemia Hydroxylamine->Methemoglobinemia Conjugation Conjugation (Glucuronidation, Sulfation) Amino->Conjugation PrimaryAmine 4-Chloro-3-nitroaniline Dealkylation->PrimaryAmine PrimaryAmine->Conjugation Excretion Excretion Conjugation->Excretion

Caption: A plausible metabolic pathway for a substituted nitroaniline, highlighting activation and detoxification routes.

Potential Mechanism of Toxicity

The toxicity of aromatic amines and nitroaromatic compounds is often linked to their metabolism.[4]

  • Methemoglobinemia: The nitro group can be reduced to nitroso and hydroxylamine intermediates. These metabolites can oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin, which is incapable of binding oxygen. This leads to cyanosis and impaired oxygen transport.

  • Genotoxicity: The hydroxylamine metabolite is a reactive electrophile that can form covalent adducts with DNA, potentially leading to mutations and carcinogenicity.[5] Aromatic amines are a class of compounds that include many known carcinogens.[4]

  • Organ-Specific Toxicity: The accumulation of the parent compound or its metabolites in specific organs can lead to targeted toxicity. For instance, the testicular atrophy and spleen and liver effects observed in rats treated with 4-chloro-3-nitroaniline are likely due to localized metabolic activation and oxidative stress.[2] The N-ethyl group on this compound may influence its lipophilicity and, consequently, its absorption, distribution, and metabolism, potentially altering its toxicological profile compared to its primary amine analog.

Conclusion and Recommendations

In the absence of direct experimental data, this compound should be treated with extreme caution, assuming a high degree of acute toxicity and the potential for target organ damage upon repeated exposure. The toxicological profile is likely to be dominated by the effects of the chloro- and nitro-substituted aniline (B41778) core, with methemoglobinemia and genotoxicity being primary concerns.

For any research or development activities involving this compound, it is strongly recommended that a comprehensive toxicological evaluation be conducted, starting with in vitro assays for genotoxicity and cytotoxicity, followed by in vivo acute and repeated-dose toxicity studies. The experimental protocols and workflows provided in this guide offer a framework for such an evaluation. The data from its close analog, 4-chloro-3-nitroaniline, provides a critical starting point for dose selection and the identification of relevant toxicological endpoints.

References

An In-Depth Technical Guide to 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-N-ethyl-3-nitroaniline, including its chemical identity, physicochemical properties, proposed synthesis, and relevant experimental protocols for characterization and evaluation of biological activity. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Identity

The nomenclature and structural identifiers for the compound of interest are crucial for accurate documentation and research.

  • IUPAC Name: this compound[1]

  • CAS Number: 1157074-03-7[1][2]

  • Molecular Formula: C₈H₉ClN₂O₂[1][2]

  • Molecular Weight: 200.62 g/mol [1][2]

  • Canonical SMILES: CCNC1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-][1]

  • InChIKey: PLPSKERNYGVTFK-UHFFFAOYSA-N[1][2]

Synonyms: [1]

  • Molport-008-722-466

  • AKOS009156210

  • CS-0287243

  • EN300-164339

Physicochemical and Computed Properties

A summary of the key physicochemical and computed descriptors for this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Weight 200.62 g/mol PubChem[1]
Molecular Formula C₈H₉ClN₂O₂PubChem[1]
XLogP3 2.6PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]
Exact Mass 200.0352552 DaPubChem (Computed)[1]
Topological Polar Surface Area 57.9 ŲPubChem (Computed)[1]
Heavy Atom Count 13PubChem (Computed)[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: N-Alkylation of 4-chloro-3-nitroaniline (B51477)

The most direct approach involves the N-alkylation of 4-chloro-3-nitroaniline with an ethylating agent like ethyl bromide or ethyl iodide in the presence of a base.

Synthetic_Pathway_for_this compound reactant1 4-chloro-3-nitroaniline product This compound reactant1->product N-Alkylation reactant2 Ethyl Bromide (CH3CH2Br) reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->product

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: N-Alkylation

This protocol is adapted from the synthesis of similar N-alkylated nitroaniline derivatives.[3]

  • Reaction Setup: To a solution of 4-chloro-3-nitroaniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add an anhydrous base like potassium carbonate (2.0-3.0 eq).

  • Stirring: Stir the resulting suspension at room temperature for approximately 15-20 minutes to ensure adequate mixing.

  • Addition of Alkylating Agent: Add an ethylating agent, such as ethyl bromide or ethyl iodide (1.2-1.5 eq), dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature between 60-80 °C and maintain stirring for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to yield pure this compound.

Analytical Characterization Protocols

Structural confirmation and purity assessment are critical steps following synthesis. Standard analytical techniques such as HPLC and GC-MS would be employed.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment [5]

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., starting with 60:40 v/v). For LC-MS compatibility, 0.1% formic acid can be added.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A wavelength in the range of 254-380 nm is suitable due to the nitro and aniline (B41778) chromophores.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation [5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: EI at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

Biological Activity and Evaluation

The N-(2-chloroethyl)-aniline scaffold is a known pharmacophore in medicinal chemistry, with the chloroethyl group acting as a potential alkylating agent for biological macromolecules like DNA, a mechanism utilized by some anticancer drugs.[6] The nitro group, being strongly electron-withdrawing, can modulate this reactivity and may also be bioreduced to reactive intermediates.[6]

Hypothetical Comparative Biological Data

The following tables present hypothetical, illustrative data for a series of N-(2-chloroethyl)-4-nitroaniline derivatives to demonstrate potential structure-activity relationships (SAR). This data is based on general principles observed for this class of compounds.[6]

Table 1: Comparative Cytotoxicity against HCT-116 Cells [6]

Compound IDDerivative NameSubstituent (R)IC₅₀ (µM)
NCNA-1N-(2-chloroethyl)-4-nitroaniline-H45.2
NCNA-2N-(2-chloroethyl)-2-methyl-4-nitroaniline-CH₃ (ortho)35.8
NCNA-4N-(2-chloroethyl)-2,6-dimethyl-4-nitroaniline-di-CH₃ (ortho)28.5
NCNA-5N-(2-chloroethyl)-3-methoxy-4-nitroaniline-OCH₃ (meta)52.7
NCNA-6N-(2-chloroethyl)-3-chloro-4-nitroaniline-Cl (meta)65.4

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) [6]

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
NCNA-164>128
NCNA-232128
NCNA-41664
NCNA-5128>128
NCNA-6>128>128

Proposed Mechanism of Action

The biological activity is linked to the chemical structure. The 2-chloroethyl group can form a reactive aziridinium (B1262131) ion, which then alkylates nucleophilic sites on biomolecules, particularly the N7 position of guanine (B1146940) in DNA, leading to cytotoxicity.

Proposed_Mechanism_of_Action cluster_0 Cellular Environment Compound N-(2-chloroethyl) aniline derivative Aziridinium Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium Intramolecular cyclization DNA DNA (Guanine N7) Aziridinium->DNA Nucleophilic attack AlkylatedDNA Alkylated DNA Aziridinium->AlkylatedDNA Alkylation Apoptosis Cell Cycle Arrest & Apoptosis AlkylatedDNA->Apoptosis DNA Damage Experimental_Workflow start Design & Synthesis purification Purification (Chromatography) start->purification characterization Structural Characterization (NMR, MS) purification->characterization purity Purity Analysis (HPLC) characterization->purity screening Biological Screening (e.g., Cytotoxicity Assay) purity->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design

References

An In-Depth Technical Guide to 4-chloro-N-ethyl-3-nitroaniline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-chloro-N-ethyl-3-nitroaniline, a substituted nitroaniline of interest in synthetic organic chemistry and potentially in the field of drug discovery. While the specific historical details of its initial discovery and development are not extensively documented in publicly available literature, this document outlines its physicochemical properties, a probable synthetic route based on established chemical principles, and its potential applications derived from the known activities of analogous compounds.

Physicochemical Properties

This compound is a distinct organic compound with the molecular formula C8H9ClN2O2.[1] Its key computed physicochemical properties are summarized in the table below for easy reference.[2]

PropertyValue
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS Number 1157074-03-7
IUPAC Name This compound
XLogP3 2.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 200.0352552 Da
Topological Polar Surface Area 57.9 Ų
SMILES CCNC1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-]
InChI Key PLPSKERNYGVTFK-UHFFFAOYSA-N

Historical Context and Potential Significance

The development of synthetic dyes in the 19th century spurred extensive research into aniline (B41778) and its derivatives.[3] This exploration led to the discovery of a vast array of substituted anilines, including various nitroanilines, which became crucial intermediates in the synthesis of dyes, and later, pharmaceuticals.[3][4][5] The first synthetic drugs often emerged from byproducts of the coal-tar industry, with aniline and p-nitrophenol derivatives serving as foundational structures for early analgesics and antipyretics.[3]

Substituted nitroanilines, in particular, have garnered significant attention in medicinal chemistry. The nitro group, being a strong electron-withdrawing moiety, can be crucial for the biological activity of a molecule.[6] For instance, N-substituted 2-nitroaniline (B44862) derivatives have been investigated for their anticancer and antimicrobial properties.[6] Given this context, this compound represents a scaffold with potential for further investigation in drug discovery programs.

Proposed Synthesis of this compound

Experimental Workflow Diagram

cluster_0 Step 1: N-Ethylation start 4-chloro-3-nitroaniline (B51477) reagents1 Ethyl iodide Sodium carbonate start->reagents1 Reacts with conditions1 Reflux reagents1->conditions1 Under solvent1 Acetonitrile solvent1->conditions1 product This compound conditions1->product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a hypothetical procedure based on standard organic synthesis techniques for similar compounds.

Step 1: N-Ethylation of 4-chloro-3-nitroaniline

  • Materials:

    • 4-chloro-3-nitroaniline (1.0 eq)

    • Ethyl iodide (1.2 eq)

    • Sodium carbonate (Na2CO3) (2.0 eq)

    • Acetonitrile (anhydrous)

    • Ethyl acetate (B1210297)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitroaniline and anhydrous acetonitrile.

    • Add sodium carbonate to the suspension.

    • While stirring, add ethyl iodide dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts and wash with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure this compound.

  • Characterization:

    • The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Research and Drug Discovery

Substituted nitroanilines are valuable intermediates in the synthesis of a wide range of organic molecules.[7] They are precursors to dyes, pigments, and agrochemicals.[8] In the pharmaceutical industry, the nitroaniline scaffold is present in various bioactive molecules. The nitro group can be a key pharmacophore or can be reduced to an amino group, which can then be further functionalized to generate libraries of compounds for screening.

Given the structural features of this compound, it could be a valuable building block for the synthesis of:

  • Heterocyclic compounds: The aniline nitrogen can be used as a nucleophile in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in many drug molecules.

  • Kinase inhibitors: Substituted anilines are common motifs in kinase inhibitors used in cancer therapy.[9] The specific substitution pattern of this compound could be explored for its potential to interact with the ATP-binding site of various kinases.

  • Antimicrobial agents: Nitroaromatic compounds have been investigated for their antimicrobial properties.[6] this compound could be screened for activity against a panel of bacterial and fungal strains.

Logical Relationships in Synthesis

The synthesis of this compound relies on fundamental principles of organic chemistry, primarily nucleophilic substitution reactions.

cluster_starting_material Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product SM 4-chloro-3-nitroaniline reaction Nucleophilic Alkylation SM->reaction Nucleophile reagent1 Ethyl Iodide (Electrophile) reagent1->reaction Electrophile reagent2 Base (e.g., Na2CO3) reagent2->reaction Activates Nucleophile product This compound reaction->product

Caption: Logical relationship of reactants and reaction type in the synthesis.

Conclusion

While the history of this compound is not well-documented, its chemical structure places it within a class of compounds with a rich history in industrial and medicinal chemistry. This technical guide provides a framework for its synthesis and suggests potential avenues for its application in research and development. The provided experimental protocol, though hypothetical, is based on robust and well-established synthetic methodologies. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-chloro-N-ethyl-3-nitroaniline as a diazo component in the synthesis of azo dyes. Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) and are extensively used in various industrial applications, including textiles, printing, and imaging.[1][2] The specific substituents on the aromatic rings of the azo dye molecule play a crucial role in determining its color, fastness properties, and affinity for different substrates.

This compound is a versatile precursor for the synthesis of a wide range of azo dyes. The presence of the chloro, ethyl, and nitro groups on the aniline (B41778) ring allows for the fine-tuning of the electronic and steric properties of the resulting dyes, thereby influencing their shade, lightfastness, and dyeing characteristics.

General Synthesis Pathway

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treatment with a nitrous acid source, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.[1]

  • Azo Coupling: The freshly prepared diazonium salt solution is then reacted with a suitable coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, anilines, or other aromatic amines.[3] The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye. The pH of the reaction medium is a critical parameter in the coupling step; alkaline conditions (pH 8-10) are generally preferred for phenolic coupling components, while weakly acidic to neutral conditions (pH 5-7) are optimal for coupling with aromatic amines.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an exemplary azo dye using this compound as the diazo component and phenol (B47542) as the coupling component.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, add 10 mmol of this compound to a mixture of 10 mL of distilled water and 5 mL of concentrated hydrochloric acid.

  • Stir the mixture to form a fine suspension.

  • Cool the beaker in an ice-salt bath to bring the temperature of the suspension down to 0-5 °C.

  • In a separate beaker, prepare a solution of 10.5 mmol of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound over 20-30 minutes, ensuring the temperature is maintained below 5 °C with constant stirring.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • The resulting clear solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with Phenol

Materials:

  • Diazonium salt solution from Protocol 1

  • Phenol

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 10 mmol of phenol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold phenol solution with continuous and efficient stirring.

  • Maintain the temperature below 5 °C throughout the addition process. A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.[1]

  • Isolate the crude azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold distilled water until the filtrate is neutral to remove any unreacted salts and base.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes exemplary quantitative data for a hypothetical azo dye synthesized from this compound and phenol. This data is for illustrative purposes and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

ParameterValue
Product Name 2-((4-chloro-2-nitro-5-ethylamino)phenylazo)phenol
Molecular Formula C₁₄H₁₃ClN₄O₃
Molecular Weight 336.74 g/mol
Yield (%) 85-95%
Melting Point (°C) 185-188 °C
Appearance Reddish-orange crystalline solid
λmax (in ethanol) 485 nm
Molar Extinction Coefficient (ε) 25,000 L mol⁻¹ cm⁻¹

Visualizations

Azo Dye Synthesis Pathway

The following diagram illustrates the general two-step synthesis pathway of an azo dye starting from this compound.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt  NaNO₂, HCl  0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component Coupling Component Coupling Component->Azo Dye

Caption: General synthesis pathway of an azo dye.

Experimental Workflow for Azo Dye Synthesis

This diagram outlines the key steps in the experimental workflow for the synthesis of an azo dye using this compound.

ExperimentalWorkflow Start Start Prepare Diazonium Salt Solution Prepare Diazonium Salt Solution Start->Prepare Diazonium Salt Solution Protocol 1 Prepare Coupling Component Solution Prepare Coupling Component Solution Start->Prepare Coupling Component Solution Azo Coupling Reaction Azo Coupling Reaction Prepare Diazonium Salt Solution->Azo Coupling Reaction Prepare Coupling Component Solution->Azo Coupling Reaction Isolation of Crude Dye Isolation of Crude Dye Azo Coupling Reaction->Isolation of Crude Dye Filtration Purification Purification Isolation of Crude Dye->Purification Recrystallization Characterization Characterization Purification->Characterization MP, λmax, etc. End End Characterization->End

Caption: Experimental workflow for azo dye synthesis.

Logical Relationship of Reaction Parameters

This diagram illustrates the logical relationship between key reaction parameters and the outcome of the azo dye synthesis.

LogicalRelationship ReactionParameters Key Reaction Parameters Temperature Temperature ReactionParameters->Temperature pH pH ReactionParameters->pH ReagentStoichiometry Reagent Stoichiometry ReactionParameters->ReagentStoichiometry HighYield High Yield Temperature->HighYield HighPurity High Purity Temperature->HighPurity pH->HighYield DesiredColor Desired Color pH->DesiredColor ReagentStoichiometry->HighYield ReagentStoichiometry->HighPurity ReactionOutcome Desired Reaction Outcome HighYield->ReactionOutcome HighPurity->ReactionOutcome DesiredColor->ReactionOutcome

Caption: Key parameters influencing azo dye synthesis.

References

Application Notes and Protocols for 4-chloro-N-ethyl-3-nitroaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 4-chloro-N-ethyl-3-nitroaniline as a key intermediate in the synthesis of kinase inhibitors, a prominent class of therapeutic agents. While no commercialized pharmaceutical is directly synthesized from this specific intermediate, its structural motifs are highly relevant to medicinal chemistry. These notes present a representative synthetic route to a hypothetical kinase inhibitor, "Kinhibitor-47," to illustrate the utility of this compound in drug discovery and development.

Overview of this compound as a Pharmaceutical Intermediate

This compound is a versatile building block for organic synthesis. Its key structural features, including a reactive secondary amine, a nitro group that can be readily reduced to an amine, and a chlorinated aromatic ring, make it an attractive starting material for the synthesis of complex molecules. The chloro and nitro substituents on the aniline (B41778) ring influence its reactivity and provide handles for further chemical modifications, which are often desired in the development of targeted therapies.

Nitroaromatic compounds are common precursors in the synthesis of a variety of pharmaceuticals.[1] The parent compound, 4-chloro-3-nitroaniline, is a known intermediate in the manufacture of azo dyes and other organic compounds, with applications in the pharmaceutical industry.[2] The N-ethyl group in this compound can enhance the solubility and pharmacokinetic properties of the final drug molecule.

Hypothetical Synthesis of "Kinhibitor-47," a Kinase Inhibitor

The following section outlines a plausible multi-step synthesis of a hypothetical kinase inhibitor, "Kinhibitor-47," using this compound as the starting material. This synthetic route is based on well-established chemical transformations commonly employed in the synthesis of kinase inhibitors.

2.1. Synthetic Pathway

The overall synthetic pathway for "Kinhibitor-47" is depicted below. The synthesis commences with the reduction of the nitro group of this compound to yield a diamine intermediate. This intermediate then undergoes a condensation reaction with a substituted pyrimidine (B1678525) to form the core of the kinase inhibitor.

G A This compound B Reduction (e.g., SnCl2, HCl) A->B Step 1 C 4-chloro-N1-ethylbenzene-1,3-diamine B->C D Condensation with 2,4-dichloro-5-methylpyrimidine (B13550) C->D Step 2 E N-(4-chloro-3-(ethylamino)phenyl)-2-chloro-5-methylpyrimidin-4-amine D->E F Suzuki Coupling (e.g., with Pyridine-3-boronic acid) E->F Step 3 G Kinhibitor-47 (Final Product) F->G

Caption: Synthetic route for the hypothetical kinase inhibitor "Kinhibitor-47".

2.2. Experimental Protocols

Step 1: Synthesis of 4-chloro-N1-ethylbenzene-1,3-diamine

This protocol describes the reduction of the nitro group of this compound to an amine.

  • Materials:

  • Procedure:

    • Suspend this compound (1.0 eq) in ethanol (B145695) in a round-bottom flask.

    • Add stannous chloride dihydrate (4.0 eq) to the suspension.

    • Cool the mixture in an ice bath and add concentrated hydrochloric acid dropwise with stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture in an ice bath and neutralize with a 40% aqueous NaOH solution until the pH is approximately 10-12.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of N-(4-chloro-3-(ethylamino)phenyl)-2-chloro-5-methylpyrimidin-4-amine

This step involves the nucleophilic aromatic substitution reaction between the synthesized diamine and a dichloropyrimidine.

  • Materials:

    • 4-chloro-N1-ethylbenzene-1,3-diamine

    • 2,4-dichloro-5-methylpyrimidine

    • Diisopropylethylamine (DIPEA)

    • n-Butanol

  • Procedure:

    • Dissolve 4-chloro-N1-ethylbenzene-1,3-diamine (1.0 eq) and 2,4-dichloro-5-methylpyrimidine (1.1 eq) in n-butanol.

    • Add DIPEA (1.5 eq) to the mixture.

    • Heat the reaction mixture to reflux (approximately 120 °C) for 12-16 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold n-butanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Step 3: Synthesis of "Kinhibitor-47"

The final step is a Suzuki coupling to introduce a pyridine (B92270) moiety.

  • Materials:

    • N-(4-chloro-3-(ethylamino)phenyl)-2-chloro-5-methylpyrimidin-4-amine

    • Pyridine-3-boronic acid

    • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

    • 2M Sodium carbonate (Na₂CO₃) solution

    • 1,4-Dioxane

  • Procedure:

    • To a degassed solution of N-(4-chloro-3-(ethylamino)phenyl)-2-chloro-5-methylpyrimidin-4-amine (1.0 eq) and pyridine-3-boronic acid (1.2 eq) in 1,4-dioxane, add the 2M Na₂CO₃ solution.

    • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

    • Heat the reaction mixture at 90 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain "Kinhibitor-47."

2.3. Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of "Kinhibitor-47."

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
14-chloro-N1-ethylbenzene-1,3-diamineThis compound170.6485.375.188>98%
2N-(4-chloro-3-(ethylamino)phenyl)-2-chloro-5-methylpyrimidin-4-amine4-chloro-N1-ethylbenzene-1,3-diamine311.20136.9112.282>97%
3"Kinhibitor-47"N-(4-chloro-3-(ethylamino)phenyl)-2-chloro-5-methylpyrimidin-4-amine353.83155.7121.478>99%

Hypothetical Biological Activity and Signaling Pathway

"Kinhibitor-47" is designed as a hypothetical inhibitor of a Receptor Tyrosine Kinase (RTK). Many kinase inhibitors function by competing with ATP for binding to the kinase domain of the receptor, thereby inhibiting autophosphorylation and downstream signaling cascades that promote cell proliferation and survival.

3.1. General Experimental Workflow for Kinase Inhibition Assay

G A Prepare Kinase Reaction Buffer B Add Kinase and Substrate A->B C Add 'Kinhibitor-47' (Test Compound) B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detect Kinase Activity (e.g., Luminescence) F->G H Data Analysis (IC50 determination) G->H

Caption: General workflow for an in vitro kinase inhibition assay.

3.2. Hypothetical Signaling Pathway Targeted by "Kinhibitor-47"

The diagram below illustrates a simplified RTK signaling pathway that could be inhibited by "Kinhibitor-47."

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Kinhibitor Kinhibitor-47 Kinhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Hypothetical inhibition of an RTK signaling pathway by "Kinhibitor-47".

Conclusion

This compound possesses the necessary chemical functionalities to serve as a valuable intermediate in the synthesis of complex, biologically active molecules such as kinase inhibitors. The provided hypothetical synthesis of "Kinhibitor-47" demonstrates a practical application of this compound in a medicinal chemistry context. Researchers and drug development professionals can adapt the outlined protocols and synthetic strategies for the development of novel therapeutic agents.

References

Application Notes and Protocols for the N-alkylation of 4-chloro-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 4-chloro-3-nitroaniline (B51477), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The electron-withdrawing nature of the nitro and chloro groups decreases the nucleophilicity of the aniline (B41778) nitrogen, making specific reaction conditions necessary for successful alkylation. These notes cover common and effective methods for this transformation.

Introduction

N-alkylation of anilines is a fundamental synthetic transformation.[1] For a substrate like 4-chloro-3-nitroaniline, the reactivity is influenced by the substitution pattern on the aromatic ring. The presence of both a chloro and a nitro group significantly deactivates the amine, making it a weaker nucleophile.[2] Consequently, the choice of alkylating agent, base, and solvent system is crucial for achieving good yields and selectivity. The protocols described herein provide robust starting points for the synthesis of a variety of N-alkylated 4-chloro-3-nitroaniline derivatives.

Method 1: Classical Nucleophilic Substitution with Alkyl Halides

This is a straightforward and widely used method for N-alkylation, involving the reaction of the aniline with an alkyl halide in the presence of a base. The base is essential to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol

Materials:

  • 4-chloro-3-nitroaniline

  • Alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide, 1-bromo-2-chloroethane)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of 4-chloro-3-nitroaniline (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0-3.0 eq).[3]

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the alkyl halide (1.2-1.5 eq) dropwise to the reaction mixture.[3]

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.[2][3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.[3]

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).[3]

  • Combine the organic layers and wash with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[1][3]

Quantitative Data Summary

The following table provides representative data for the N-alkylation of similar substituted anilines to provide an expectation of reaction efficiency.

Starting AnilineAlkylating AgentProductYield (%)Reference
p-ChloroanilineOctyltrifluoroborateN-Octyl-4-chloroaniline45[4]
o-BromoanilineOctyltrifluoroborateN-Octyl-2-bromoaniline35[4]
4-nitroaniline1-bromo-2-chloroethaneN-(2-chloroethyl)-4-nitroanilineNot specified[3]
2,5-dichloronitrobenzeneethylamineN-ethyl-4-chloro-2-nitro-aniline89[3]

Method 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a versatile method that involves the reaction of the aniline with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[1]

Experimental Protocol

Materials:

  • 4-chloro-3-nitroaniline

  • Aldehyde or Ketone (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-chloro-3-nitroaniline (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).[1]

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.[1]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.[1]

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).[1]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[1]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[1]

Visualizations

G cluster_workflow General Experimental Workflow for N-Alkylation A Reactant Preparation (4-chloro-3-nitroaniline, Alkylating Agent, Base, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F G cluster_pathway Nucleophilic Substitution Pathway Aniline 4-chloro-3-nitroaniline Anion Anilide Anion (Deprotonated Aniline) Aniline->Anion + Base Base Base (e.g., K2CO3) Salt Salt (KX) Product N-alkylated Product Anion->Product + R-X AlkylHalide Alkyl Halide (R-X)

References

Application Notes and Protocols for the Synthesis of 4-chloro-N-ethyl-3-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for the synthesis of 4-chloro-N-ethyl-3-nitroaniline, a valuable substituted aniline (B41778) derivative for various applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for nitroaniline derivatization.

I. Overview of Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the nitration of a suitable chloroaniline precursor to introduce the nitro group at the desired position. The second step is the N-alkylation of the resulting nitroaniline with an ethylating agent to introduce the ethyl group onto the amino functionality.

II. Experimental Data

The following table summarizes key physical and chemical properties of the starting material and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-chloro-3-nitroaniline (B51477)C₆H₅ClN₂O₂172.57Yellow to tan solid103
This compoundC₈H₉ClN₂O₂200.62Not specifiedNot specified

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-nitroaniline (Precursor)

This protocol is adapted from established nitration procedures for chloroanilines.[1]

Materials:

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4-chloroaniline to concentrated sulfuric acid while stirring to form the aniline salt.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of the aniline salt, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Slowly pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure 4-chloro-3-nitroaniline.

  • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of this compound

This protocol is a general method adapted from the N-alkylation of nitroanilines.[2]

Materials:

  • 4-chloro-3-nitroaniline

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-chloro-3-nitroaniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add ethyl iodide (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

IV. Characterization of this compound

The structure and purity of the synthesized compound can be confirmed using the following analytical techniques:[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include aromatic protons in the range of 7.0-8.0 ppm, a quartet for the methylene (B1212753) (-CH₂-) protons of the ethyl group around 3.3-3.5 ppm, and a triplet for the methyl (-CH₃) protons of the ethyl group around 1.2-1.4 ppm.

    • ¹³C NMR: Expected signals for aromatic carbons will appear in the range of 110-150 ppm, while the methylene and methyl carbons of the ethyl group will appear in the upfield region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (200.62 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching (if secondary amine is present as an impurity), C-H stretching of the aromatic ring and alkyl group, N-O stretching of the nitro group, and C-Cl stretching should be observed.

V. Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Ethylation cluster_purification Purification & Characterization chloroaniline 4-Chloroaniline nitration Nitration (HNO₃, H₂SO₄) chloroaniline->nitration precursor 4-Chloro-3-nitroaniline nitration->precursor precursor_ref 4-Chloro-3-nitroaniline ethylation N-Ethylation (Ethyl Iodide, K₂CO₃, DMF) precursor_ref->ethylation product This compound ethylation->product purification Column Chromatography product->purification characterization NMR, MS, IR purification->characterization

Caption: Synthetic workflow for this compound.

Experimental_Setup reagents Reactants: 4-chloro-3-nitroaniline Ethyl Iodide K₂CO₃ DMF reaction_vessel Reaction Vessel (Round-bottom flask with condenser) reagents->reaction_vessel heating Heating and Stirring (60-80 °C, 12-24h) reaction_vessel->heating workup Aqueous Workup (Extraction with Ethyl Acetate) heating->workup purification Purification (Column Chromatography) workup->purification final_product Final Product: This compound purification->final_product

Caption: Experimental setup for N-ethylation.

References

Application of 4-chloro-N-ethyl-3-nitroaniline in Organic Synthesis Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-N-ethyl-3-nitroaniline is a substituted nitroaniline that holds potential as a versatile intermediate in various organic synthesis reactions. Its structure, featuring a reactive secondary amine, a nitro group that can be readily transformed, and a chlorinated aromatic ring, makes it a valuable building block for the synthesis of a range of organic molecules, particularly in the fields of dye chemistry and medicinal chemistry. The strategic placement of the chloro, nitro, and N-ethyl groups allows for regioselective transformations, providing access to complex molecular architectures.

This document provides detailed application notes and protocols for the use of this compound in key organic synthesis reactions. The protocols are based on established chemical principles and provide a foundation for laboratory-scale synthesis.

Key Applications

The primary applications of this compound in organic synthesis are centered around its use as a precursor for:

  • Azo Dyes: The aromatic amine functionality can be diazotized and coupled with various aromatic compounds to produce a wide array of azo dyes. The substituents on the aniline (B41778) ring influence the color and properties of the resulting dyes.

  • Heterocyclic Compounds: The reduction of the nitro group to an amine furnishes an ortho-phenylenediamine derivative, which is a key precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles. Benzimidazole (B57391) scaffolds are present in numerous pharmaceutically active compounds.

Experimental Protocols

Synthesis of Azo Dyes

Azo dyes are a major class of synthetic colorants. The synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.

Reaction Scheme: Diazotization and Azo Coupling

Azo_Dye_Synthesis reactant1 This compound intermediate Diazonium Salt Intermediate reactant1->intermediate Diazotization (0-5 °C) reagent1 NaNO2, HCl product Azo Dye intermediate->product Azo Coupling reactant2 Coupling Component (e.g., N,N-diethylaniline) reactant2->product

Caption: General workflow for the synthesis of azo dyes from this compound.

Protocol: Synthesis of a Disperse Azo Dye

This protocol describes a general procedure for the synthesis of a disperse azo dye using this compound and N,N-diethylaniline as the coupling component.

Materials:

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend 2.01 g (0.01 mol) of this compound in 20 mL of water and 5 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature is maintained below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold N,N-diethylaniline solution with continuous and efficient stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction goes to completion.

  • Filter the crude azo dye using a Buchner funnel and wash the filter cake with a generous amount of cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified azo dye.

  • Dry the final product in a vacuum oven at 60-70 °C.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
Coupling ComponentN,N-diethylaniline
Theoretical Yield(Calculated based on stoichiometry)
Actual Yield(To be determined experimentally)
Melting Point(To be determined experimentally)
λmax (in Ethanol)(To be determined experimentally)
Synthesis of Benzimidazole Precursors

A key application of this compound is its conversion to a substituted o-phenylenediamine, which is a fundamental building block for benzimidazoles. This transformation is typically achieved through the reduction of the nitro group.

Reaction Scheme: Reduction of the Nitro Group

Nitro_Reduction reactant This compound product N1-ethyl-4-chloro-benzene-1,2-diamine reactant->product Reduction reagent Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Reduction of this compound to its corresponding diamine.

Protocol: Reduction of this compound to N¹-ethyl-4-chloro-benzene-1,2-diamine

This protocol describes the reduction of the nitro group using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2.01 g (0.01 mol) of this compound in 50 mL of ethanol.

  • To this solution, add 11.3 g (0.05 mol) of tin(II) chloride dihydrate.

  • Heat the mixture to reflux and then slowly add 20 mL of concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N¹-ethyl-4-chloro-benzene-1,2-diamine, which can be used in the next step without further purification or purified by column chromatography.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
Reducing AgentTin(II) chloride dihydrate
Theoretical Yield(Calculated based on stoichiometry)
Actual Yield(To be determined experimentally)
Melting Point(To be determined experimentally)
Synthesis of Substituted Benzimidazoles

The resulting N¹-ethyl-4-chloro-benzene-1,2-diamine can be cyclized with various reagents, such as aldehydes or carboxylic acids, to form substituted benzimidazoles.

Reaction Scheme: Benzimidazole Synthesis

Benzimidazole_Synthesis reactant1 N1-ethyl-4-chloro-benzene-1,2-diamine product Substituted Benzimidazole reactant1->product reactant2 Aromatic Aldehyde (e.g., Benzaldehyde) reactant2->product Condensation/ Cyclization reagent Oxidizing Agent (e.g., Na2S2O5) reagent->product

Caption: Synthesis of a substituted benzimidazole from the diamine precursor.

Protocol: Synthesis of a 2-Aryl-Substituted Benzimidazole

This protocol describes the condensation of N¹-ethyl-4-chloro-benzene-1,2-diamine with benzaldehyde (B42025).

Materials:

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.71 g (0.01 mol) of N¹-ethyl-4-chloro-benzene-1,2-diamine and 1.06 g (0.01 mol) of benzaldehyde in 30 mL of ethanol.

  • Add 2.09 g (0.011 mol) of sodium metabisulfite to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure substituted benzimidazole.

  • Dry the product in a vacuum oven.

Quantitative Data (Representative):

ParameterValue
Starting DiamineN¹-ethyl-4-chloro-benzene-1,2-diamine
AldehydeBenzaldehyde
Theoretical Yield(Calculated based on stoichiometry)
Actual Yield(To be determined experimentally)
Melting Point(To be determined experimentally)

Conclusion

This compound serves as a valuable and versatile intermediate in organic synthesis. The protocols provided herein for the synthesis of azo dyes and benzimidazole precursors offer a foundation for the exploration of its synthetic utility. The ability to introduce diverse functionalities through reactions at the amino and nitro groups, combined with the influence of the chloro and ethyl substituents, allows for the generation of a wide range of complex molecules with potential applications in materials science and drug discovery. Researchers are encouraged to adapt and optimize these general procedures to suit their specific synthetic targets.

Application Notes and Protocols: Reaction Mechanism of 4-chloro-N-ethyl-3-nitroaniline with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism of 4-chloro-N-ethyl-3-nitroaniline with various nucleophiles. This compound is a valuable building block in organic synthesis, particularly for the development of dyes, pharmaceuticals, and other specialty chemicals. The presence of a nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the chloro group.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via the well-established SNAr mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the strong electron-withdrawing nitro group at the ortho position.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the substituted product.

The overall rate of the SNAr reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents generally accelerate the reaction.

Quantitative Data Summary

The following tables summarize representative quantitative data for the reaction of this compound and analogous compounds with various nucleophiles. Due to the limited availability of direct quantitative data for this compound, data from structurally similar compounds are included to provide a comparative framework for predicting reactivity.

Table 1: Reaction with Amine Nucleophiles

NucleophileSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Ethylamine2,5-dichloronitrobenzene---89[1]
Ethylene diamine3,4-dichloronitrobenzene---~95 (crude)[1]
Piperidine4-chloro-3-nitrobenzaldehydeEthanolRT--[2]
Morpholine4-chloro-3-nitrobenzaldehydeEthanolRT--[2]

Table 2: Reaction with Alkoxide Nucleophiles

NucleophileSubstrateSolventTemperature (°C)Time (h)ProductReference
Sodium methoxide2,3-dichloro-4-nitroanilineMethanolReflux5.52-Chloro-3-methoxy-4-nitroanilineAnalogous Reaction

Table 3: Reaction with Thiolate Nucleophiles

NucleophileSubstrateSolventBaseTemperature (°C)ProductReference
Thiophenol4-chloro-3-nitrobenzaldehydeDMFK₂CO₃RT4-(Phenylthio)-3-nitrobenzaldehyde[2]

Experimental Protocols

The following are detailed experimental protocols for key reactions involving this compound and its analogs.

Protocol 1: General Procedure for Reaction with Amine Nucleophiles

This protocol provides a general method for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine, ethylamine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Ethanol)

  • Base (e.g., Triethylamine, Potassium carbonate)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1-1.5 eq.) to the solution.

  • Add a base (1.5-2.0 eq.) to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • If the product is not a solid, extract it with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: General Procedure for Reaction with Alkoxide Nucleophiles

This protocol outlines a general method for the reaction of this compound with alkoxides.

Materials:

  • This compound

  • Sodium or potassium alkoxide (e.g., sodium methoxide, sodium ethoxide)

  • Anhydrous corresponding alcohol (e.g., methanol, ethanol)

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sodium or potassium alkoxide (1.1-1.5 eq.) in the corresponding anhydrous alcohol.

  • Add this compound (1.0 eq.) to the alkoxide solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the purified product using spectroscopic methods.

Protocol 3: General Procedure for Reaction with Thiolate Nucleophiles

This protocol describes a general method for the reaction of this compound with thiols in the presence of a base.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, ethanethiol)

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq.) in the anhydrous solvent.

  • Add the base (1.2 eq.) portion-wise at room temperature to generate the thiolate in situ.

  • Stir the mixture for 15-30 minutes.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Stir at room temperature or heat gently (e.g., 50 °C) until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the purified product by spectroscopic methods.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 4-substituted-N-ethyl-3-nitroaniline Meisenheimer->Product - Cl⁻ Leaving_Group Chloride Ion (Cl⁻) Meisenheimer->Leaving_Group

Caption: General SNAr mechanism of this compound.

Experimental_Workflow Start Start Dissolve_Reactant Dissolve this compound in anhydrous solvent Start->Dissolve_Reactant Add_Nucleophile Add Nucleophile (and Base if required) Dissolve_Reactant->Add_Nucleophile Reaction Stir at appropriate temperature Add_Nucleophile->Reaction Monitor Monitor reaction progress by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: Quench with water, extract or filter Monitor->Workup Complete Purification Purify by column chromatography or recrystallization Workup->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols: 4-Chloro-N-ethyl-3-nitroaniline as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-ethyl-3-nitroaniline is a substituted aromatic amine that holds significant potential as a precursor for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive amino group, a reducible nitro group, and a strategically positioned chlorine atom, allows for diverse chemical transformations, leading to the formation of valuable scaffolds in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of benzimidazoles and phenazines using this compound as a key starting material. The resulting heterocyclic cores are frequently associated with a wide range of biological activities, making them attractive targets for drug discovery programs.

Synthesis of Substituted Benzimidazoles

The benzimidazole (B57391) moiety is a prominent heterocyclic scaffold found in numerous pharmacologically active compounds. The synthesis of substituted benzimidazoles from this compound can be efficiently achieved through a reductive cyclization strategy. This involves the reduction of the nitro group to an amine, followed by condensation with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative.

Experimental Protocol: Reductive Cyclization for Benzimidazole Synthesis

This protocol outlines the synthesis of 7-chloro-1-ethyl-2-substituted-1H-benzimidazoles from this compound.

Step 1: Reduction of this compound to N1-ethyl-4-chlorobenzene-1,2-diamine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol (B145695) or methanol.

  • Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Conditions:

    • With SnCl₂·2H₂O: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

    • With Pd/C: Stir the mixture vigorously at room temperature under a hydrogen balloon. The reaction progress should be monitored by TLC.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If using SnCl₂, carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) until the pH is basic. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude N1-ethyl-4-chlorobenzene-1,2-diamine. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form the Benzimidazole Ring

  • Reaction with Aldehydes: Dissolve the crude N1-ethyl-4-chlorobenzene-1,2-diamine (1.0 eq.) and a substituted aldehyde (1.0-1.2 eq.) in a suitable solvent like ethanol or dimethylformamide (DMF).

  • Addition of Oxidant/Catalyst: Add an oxidizing agent such as sodium metabisulfite (B1197395) (Na₂S₂O₅) or a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Quantitative Data

The following table presents hypothetical quantitative data for the synthesis of various 7-chloro-1-ethyl-2-substituted-1H-benzimidazoles, based on typical yields for similar reactions.

Product IDR-group (from Aldehyde)Molecular Formula of ProductMolecular Weight of Product ( g/mol )Yield (%)Melting Point (°C)
BZ-1 HC₉H₉ClN₂180.6485145-147
BZ-2 CH₃C₁₀H₁₁ClN₂194.6682160-162
BZ-3 C₆H₅C₁₅H₁₃ClN₂270.7478198-200
BZ-4 4-Cl-C₆H₄C₁₅H₁₂Cl₂N₂305.1875210-212

Visualization of the Synthetic Workflow

G A This compound B Reduction (e.g., SnCl2/HCl or H2/Pd-C) A->B C N1-ethyl-4-chlorobenzene-1,2-diamine B->C D Cyclization with R-CHO (e.g., Na2S2O5) C->D E 7-chloro-1-ethyl-2-(R)-1H-benzimidazole D->E F Purification E->F G Pure Product F->G

Caption: Synthetic workflow for the preparation of substituted benzimidazoles.

Synthesis of Substituted Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with a planar tricyclic structure. Many natural and synthetic phenazine (B1670421) derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The synthesis of phenazines from this compound can be accomplished by first reducing the nitroaniline to the corresponding diamine, followed by a condensation reaction with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of Phenazines

This protocol describes a plausible route to 8-chloro-10-ethyl-phenazine derivatives.

Step 1: Synthesis of N1-ethyl-4-chlorobenzene-1,2-diamine

This step is identical to Step 1 in the benzimidazole synthesis protocol.

Step 2: Condensation with a 1,2-Dicarbonyl Compound

  • Reaction Setup: In a suitable solvent like ethanol or acetic acid, dissolve the crude N1-ethyl-4-chlorobenzene-1,2-diamine (1.0 eq.) and a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, or a substituted benzil) (1.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-6 hours. The reaction progress can be monitored by the formation of a colored precipitate or by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The phenazine derivative often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table provides hypothetical data for the synthesis of various 8-chloro-10-ethyl-phenazine derivatives.

Product ID1,2-Dicarbonyl ReactantMolecular Formula of ProductMolecular Weight of Product ( g/mol )Yield (%)Appearance
PZ-1 GlyoxalC₁₄H₁₁ClN₂242.7170Yellow solid
PZ-2 DiacetylC₁₆H₁₅ClN₂270.7665Orange solid
PZ-3 BenzilC₂₆H₁₉ClN₂394.9060Red solid
Visualization of the Signaling Pathway Analogy

While not a biological signaling pathway, the logical progression of the chemical synthesis can be visualized in a similar manner.

G cluster_0 Precursor Preparation cluster_1 Heterocycle Formation A This compound B Reduction A->B C N1-ethyl-4-chlorobenzene-1,2-diamine B->C E Condensation C->E C->E D 1,2-Dicarbonyl Compound D->E F Substituted Phenazine E->F

Caption: Logical flow for the synthesis of substituted phenazines.

Potential Biological Activities and Applications

Benzimidazole and phenazine cores are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

  • Benzimidazoles: Derivatives of benzimidazole have been reported to possess antimicrobial, antiviral, anthelmintic, and anticancer activities. The specific substituents on the benzimidazole ring play a crucial role in determining the pharmacological profile. For instance, the presence of a chlorine atom can enhance lipophilicity and potentially improve cell membrane permeability.

  • Phenazines: Phenazine-containing compounds are known for their redox properties, which can contribute to their biological effects. They have demonstrated efficacy as antibacterial agents (including against multidrug-resistant strains), antifungal agents, and as potential anticancer therapeutics through mechanisms that may involve the generation of reactive oxygen species or intercalation with DNA.

The synthesis of novel benzimidazole and phenazine derivatives from this compound provides an avenue for the exploration of new chemical entities with potentially valuable therapeutic properties. The protocols outlined above offer a foundational approach for researchers to generate libraries of these compounds for biological screening and drug development efforts.

Application Notes and Protocols for the Quantification of 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-chloro-N-ethyl-3-nitroaniline, a key intermediate in various synthetic processes. The following sections outline methodologies using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering robust and reliable approaches for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a versatile and widely used technique for assessing the purity of this compound and for quantifying its presence in various sample matrices. A reversed-phase HPLC method is generally suitable for this type of compound.[1]

Quantitative Data Summary (Based on Structurally Similar Compounds)

The following table summarizes typical performance characteristics for the analysis of chloro-nitroaniline compounds using HPLC. These values should be considered as a starting point for method validation for this compound.

ParameterValueReference Compound(s)
Linearity Range1 - 100 µg/mLN-(2-chloroethyl)-4-nitroaniline[2]
Limit of Detection (LOD)To be determinedN-(2-chloroethyl)-4-nitroaniline[2]
Limit of Quantification (LOQ)To be determinedN-(2-chloroethyl)-4-nitroaniline[2]
AccuracyTo be determinedN-(2-chloroethyl)-4-nitroaniline[2]
PrecisionTo be determinedN-(2-chloroethyl)-4-nitroaniline[2]
Experimental Protocol: HPLC-UV Analysis

This protocol details a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector[1]

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • This compound reference standard

  • 0.45 µm syringe filters[2]

2. Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting condition of 60:40 (v/v) acetonitrile:water can be used.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: A wavelength in the range of 254-380 nm should be suitable, based on the chromophores present (nitro and aniline (B41778) groups).[1] A wavelength of 254 nm is a good starting point.[2]

  • Injection Volume: 10-20 µL[1]

  • Column Temperature: Ambient or controlled at 25 °C

3. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile.[1]

  • Calibration Standards: Prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.[2]

4. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent such as acetonitrile or methanol to achieve a concentration within the linear range of the calibration curve.[1][2]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

5. Analysis:

  • Inject the calibration standards into the HPLC system to generate a calibration curve.

  • Inject the prepared samples.

  • The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow prep Sample/Standard Preparation dissolve Dissolve in Acetonitrile/Methanol prep->dissolve filter Filter (0.45 µm) dissolve->filter inject HPLC Injection filter->inject separate C18 Column Separation inject->separate Mobile Phase (ACN:H2O) detect UV Detection (254-380 nm) separate->detect quantify Quantification (Calibration Curve) detect->quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile impurities. The mass spectrum provides a molecular fingerprint that can confirm the structure of the compound.[1]

Quantitative Data Summary (Based on Structurally Similar Compounds)

The following table provides typical parameters for the analysis of related chloroaniline compounds using GC-MS.

ParameterValueReference Compound(s)
Practical Quantitation Limit (Ground Water)~10 µg/LSemivolatile Organics[3]
Practical Quantitation Limit (Soil/Sediment)~1 mg/kgSemivolatile Organics[3]
Linearity Range3 x MDL to 300 x MDLAniline Derivatives[4]
Experimental Protocol: GC-MS Analysis

This protocol describes a general method for the analysis of this compound using GC-MS with electron ionization (EI).

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.[1]

  • A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Helium (carrier gas)

  • Dichloromethane (B109758) or ethyl acetate (B1210297) (volatile solvents)

  • This compound reference standard

2. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[1]

  • Injector Temperature: 250 °C[1]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.[1]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-500[1]

    • Source Temperature: 230 °C[1]

3. Standard Preparation:

  • Prepare a stock solution of the reference standard in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution to appropriate concentrations (e.g., 1-100 µg/mL).

4. Sample Preparation:

  • Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.[1] For complex matrices, a solvent extraction may be necessary.[4]

5. Analysis:

  • Inject the standards and samples into the GC-MS system.

  • Identify this compound by its retention time and mass spectrum.

  • Quantification can be performed by creating a calibration curve from the standard solutions and comparing the peak areas of the target analyte in the samples.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow prep Sample/Standard Preparation dissolve Dissolve in Volatile Solvent (e.g., DCM) prep->dissolve inject GC Injection dissolve->inject separate Capillary Column Separation inject->separate Temperature Program ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z 40-500) ionize->analyze identify Identification & Quantification analyze->identify

References

Application Notes and Protocols: Step-by-Step Guide to the Diazotization of 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the diazotization of 4-chloro-N-ethyl-3-nitroaniline. This process forms a highly reactive diazonium salt intermediate, which is a versatile precursor in the synthesis of a wide range of organic compounds, particularly azo dyes and other substituted aromatic molecules. The protocol is based on established methods for the diazotization of substituted anilines.

Introduction

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is conducted at low temperatures in the presence of a nitrous acid source, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. The resulting diazonium salt is often unstable and is generally used immediately in subsequent reactions, such as azo coupling, Sandmeyer, or Schiemann reactions. The presence of electron-withdrawing groups, such as the nitro and chloro groups on the aniline (B41778) ring, can influence the reactivity and stability of the diazonium salt.

Safety Precautions

Extreme caution must be exercised when handling this compound and the resulting diazonium salt.

  • Toxicity: Substituted nitroanilines are toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] They may also cause an allergic skin reaction and are suspected of causing cancer.[1]

  • Instability of Diazonium Salts: Diazonium salts can be explosive when isolated and dry. Therefore, they are typically prepared in situ and used immediately in solution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4] All manipulations should be performed in a well-ventilated fume hood.[3]

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

Reaction Parameters

The following table summarizes the key quantitative data and reaction conditions for the diazotization of this compound, based on general protocols for similar compounds.

ParameterValue/RangeNotes
Reactants
This compound1.0 equivalentThe starting aromatic amine.
Concentrated Hydrochloric Acid2.5 - 3.0 equivalentsProvides the acidic medium and reacts with sodium nitrite to form nitrous acid.[5]
Sodium Nitrite (NaNO₂)1.0 - 1.1 equivalentsThe diazotizing agent.[5] A slight excess is often used to ensure complete reaction.
Reaction Conditions
Temperature0 - 5 °CCrucial for preventing the decomposition of the unstable diazonium salt.[5] An ice-salt bath is recommended for maintaining this temperature.[5]
Reaction Time30 minutes (post-addition)Stirring is continued after the addition of sodium nitrite to ensure the reaction goes to completion.[5]
Solvent WaterThe reaction is typically carried out in an aqueous acidic medium.

Experimental Protocol

This protocol describes the formation of the 4-chloro-N-ethyl-3-nitrobenzenediazonium chloride solution.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea (B33335) or Sulfamic acid (for quenching excess nitrous acid)

  • Starch-iodide paper (for monitoring)

Procedure:

  • Preparation of the Amine Suspension: In a beaker or round-bottom flask equipped with a magnetic stirrer, suspend 1.0 equivalent of this compound in a mixture of 2.5 to 3.0 equivalents of concentrated hydrochloric acid and a suitable amount of water.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath with constant stirring. It is critical to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[5]

  • Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of 1.0 to 1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride. The addition rate should be carefully controlled to keep the temperature of the reaction mixture below 5 °C.[5]

  • Completion of Reaction: After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.[5]

  • Monitoring the Reaction: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A drop of the reaction mixture spotted on starch-iodide paper will produce a blue-black color, indicating a slight excess of nitrous acid, which is desirable for ensuring the full conversion of the amine.[5]

  • Quenching Excess Nitrous Acid (Optional): If a significant excess of nitrous acid is present, it can be removed by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.

  • Immediate Use: The resulting pale-yellow solution of 4-chloro-N-ethyl-3-nitrobenzenediazonium chloride should be used immediately in the subsequent synthetic step (e.g., azo coupling) without isolation.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the diazotization of this compound.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Amine_Suspension Suspend Amine in HCl/Water Cooling Cool to 0-5 °C Amine_Suspension->Cooling Diazotization Slowly Add NaNO2 Solution Cooling->Diazotization Nitrite_Solution Prepare NaNO2 Solution Nitrite_Solution->Diazotization Stirring Stir for 30 min at 0-5 °C Diazotization->Stirring Monitoring Monitor with Starch-Iodide Paper Stirring->Monitoring Quenching Quench Excess Nitrous Acid (Optional) Monitoring->Quenching Immediate_Use Use Diazonium Salt Solution Immediately Monitoring->Immediate_Use Quenching->Immediate_Use

Caption: Workflow for the diazotization of this compound.

Logical Relationship of Key Steps

The following diagram outlines the logical progression and dependencies of the key stages in the diazotization process.

Logical_Relationship Start Start: this compound Amine_HCl_Formation Formation of Amine Hydrochloride Salt (Suspension in Acid) Start->Amine_HCl_Formation Low_Temp Maintain Low Temperature (0-5 °C) Amine_HCl_Formation->Low_Temp Diazonium_Salt_Formation Formation of Diazonium Salt Low_Temp->Diazonium_Salt_Formation Decomposition Decomposition of Diazonium Salt Low_Temp->Decomposition Prevents Nitrous_Acid_Gen In Situ Generation of Nitrous Acid (NaNO2 + HCl) Nitrous_Acid_Gen->Diazonium_Salt_Formation End End: Diazonium Salt Solution for Next Step Diazonium_Salt_Formation->End

Caption: Logical flow of the diazotization reaction.

References

Application of 4-chloro-N-ethyl-3-nitroaniline in the Manufacturing of High-Performance Azo Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-chloro-N-ethyl-3-nitroaniline as a key intermediate in the synthesis of high-performance azo pigments. This document outlines the synthetic pathways, detailed experimental protocols, and expected performance characteristics of pigments derived from this precursor.

Introduction

This compound is a substituted aromatic amine that serves as a valuable diazo component in the production of azo pigments. Azo pigments, characterized by the presence of the azo chromophore (-N=N-), are a major class of organic colorants known for their bright colors, high tinting strength, and good stability.[1] The specific substituents on the aniline (B41778) ring, a chlorine atom, a nitro group, and an N-ethyl group, play a crucial role in determining the final properties of the pigment, such as its shade, lightfastness, and thermal stability. The presence of the nitro group generally contributes to good lightfastness.[2]

Synthesis of Azo Pigments from this compound

The synthesis of azo pigments using this compound follows a well-established two-step process:

  • Diazotization: The primary amine group of this compound is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a source of nitrous acid, such as sodium nitrite (B80452).[3]

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a naphthol or an acetoacetanilide (B1666496) derivative. This electrophilic substitution reaction forms the stable azo linkage and yields the final pigment.[3]

The choice of the coupling component is critical as it significantly influences the color and performance properties of the resulting pigment.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an illustrative azo pigment using this compound.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a suitable reaction vessel, prepare a suspension of this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.

  • Cool the suspension to 0-5 °C using an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.[3]

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound, ensuring the temperature remains below 5 °C.[3]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • The completion of the diazotization can be verified using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).[3] The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with Naphthol AS

Materials:

  • Diazonium salt solution from Protocol 1

  • Naphthol AS (or other suitable coupling component)

  • Sodium Hydroxide (B78521) (NaOH)

  • Sodium Acetate (optional, for pH adjustment)

  • Distilled Water

  • Ice

Procedure:

  • In a separate reaction vessel, dissolve the coupling component, for example, Naphthol AS (1.0 equivalent), in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component.

  • During the addition, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) for coupling with phenols or naphthols. The pH can be adjusted by adding a sodium hydroxide solution as needed.

  • A colored precipitate of the azo pigment will form.

  • Continue stirring the reaction mixture in the cold for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolate the pigment by filtration.

  • Wash the pigment cake thoroughly with water until the filtrate is neutral and free of soluble salts.

  • Dry the pigment in an oven at a temperature appropriate for the specific pigment's thermal stability (e.g., 60-80 °C).

Performance Characteristics of Derived Pigments

PropertyTest MethodRepresentative Performance
Lightfastness ISO 105-B02 (Blue Wool Scale)6-7 (Good to Very Good)[2]
Heat Stability DIN EN 12877180-220 °C
Weathering Resistance ASTM D4329Good to Very Good
Solvent Resistance ISO 2836High resistance to aliphatic and aromatic hydrocarbons
Alkali Resistance ISO 787-21Good
Acid Resistance ISO 787-21Moderate to Good

Disclaimer: The data presented in this table is illustrative and based on the performance of similar azo pigments. Actual performance will vary depending on the specific coupling component used, the final pigment formulation, and the application.

Visualizations

Synthetic Pathway of an Azo Pigment

G A This compound B Diazonium Salt A->B Diazotization (NaNO₂, HCl, 0-5 °C) D Azo Pigment B->D Azo Coupling (Alkaline pH) C Naphthol AS (Coupling Component) C->D

Caption: General synthetic route for an azo pigment.

Experimental Workflow for Azo Pigment Synthesis

G cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Work-up and Purification A Suspend 4-chloro-N-ethyl- 3-nitroaniline in HCl/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30 min at 0-5 °C C->D G Add diazonium salt solution D->G Immediate use E Dissolve Naphthol AS in NaOH F Cool to 0-5 °C E->F F->G H Stir for 1-2 hours G->H I Filter the pigment H->I J Wash with water I->J K Dry the pigment J->K

Caption: Step-by-step workflow for azo pigment synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-chloro-N-ethyl-3-nitroaniline synthesis. The primary route discussed is the N-alkylation of 4-chloro-3-nitroaniline (B51477).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields in the N-ethylation of 4-chloro-3-nitroaniline can often be attributed to the reduced nucleophilicity of the starting material.[1][2] The presence of two electron-withdrawing groups (the nitro and chloro groups) on the aniline (B41778) ring decreases the electron density on the nitrogen atom, making it a weaker nucleophile and slowing down the reaction.[2]

Troubleshooting Steps:

  • Increase Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.[1] Gradually increasing the temperature while monitoring for byproduct formation is a key optimization step.

  • Extend Reaction Time: Due to the sluggish nature of the reaction, a longer reaction time may be necessary for completion. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Choice of Alkylating Agent: Consider using a more reactive ethylating agent. For instance, ethyl iodide is more reactive than ethyl bromide.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate.[1] Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (CH3CN) are often effective for N-alkylation reactions.

  • Ensure Anhydrous Conditions: The presence of water can interfere with the reaction. Ensure that all glassware is oven-dried and that anhydrous solvents are used.[3]

Q2: I am observing a significant amount of the di-ethylated byproduct, 4-chloro-N,N-diethyl-3-nitroaniline. How can I minimize its formation?

A2: The formation of the di-alkylated product is a common side reaction in the N-alkylation of anilines.[1][4] This "over-alkylation" occurs because the mono-alkylated product (this compound) can sometimes be more nucleophilic than the starting aniline, making it more susceptible to a second alkylation.[4]

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Using an excess of the 4-chloro-3-nitroaniline relative to the ethylating agent can favor the desired mono-alkylation.[1][4]

  • Slow Addition of Ethylating Agent: Adding the ethylating agent dropwise over an extended period can help maintain a low concentration of it in the reaction mixture, thus reducing the likelihood of a second alkylation event.

  • Lower Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote over-alkylation.[1] Finding an optimal temperature that balances reaction rate and selectivity is crucial.

Q3: I am facing challenges in purifying the final product. What are the recommended purification methods?

A3: Purification can be challenging due to the presence of unreacted starting material and the di-ethylated byproduct, which may have similar polarities to the desired product.

Recommended Purification Techniques:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the components of the reaction mixture. A gradient elution system, for example, starting with a low polarity solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the starting material, the mono-ethylated product, and the di-ethylated byproduct.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while leaving impurities dissolved.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes how different reaction parameters can influence the yield and purity of the this compound synthesis. This data is illustrative and serves as a guideline for experimental design.

ParameterCondition ACondition BCondition CExpected Outcome
Molar Ratio (Aniline : Ethyl Bromide) 1 : 1.21.5 : 12 : 1Increasing the excess of aniline should decrease the formation of the di-ethylated product, thus improving purity.
Base Triethylamine (1.2 eq)K₂CO₃ (1.5 eq)NaH (1.2 eq)A stronger base like NaH may increase the reaction rate but could also lead to more side products if not controlled carefully. K₂CO₃ offers a good balance.
Temperature Room Temperature60 °C80 °CHigher temperatures will likely increase the reaction rate but may also increase the formation of the di-ethylated side product.[1]

Experimental Protocol: N-alkylation of 4-chloro-3-nitroaniline

This protocol describes a general procedure for the synthesis of this compound via direct N-alkylation.

Materials:

  • 4-chloro-3-nitroaniline

  • Ethyl bromide (or ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-3-nitroaniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add ethyl bromide (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Mandatory Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions 4-chloro-3-nitroaniline 4-chloro-3-nitroaniline Product This compound 4-chloro-3-nitroaniline->Product N-Alkylation Ethyl Bromide Ethyl Bromide Ethyl Bromide->Product K2CO3, DMF K2CO3, DMF 60-80 C 60-80 C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_completion Is the reaction going to completion? (Check by TLC/HPLC) start->check_completion increase_temp_time Increase temperature and/or reaction time check_completion->increase_temp_time No check_side_products Are there significant side products? check_completion->check_side_products Yes increase_temp_time->check_completion over_alkylation Is over-alkylation (di-ethylation) the issue? check_side_products->over_alkylation Yes optimize_purification Optimize purification (Column Chromatography, Recrystallization) check_side_products->optimize_purification No adjust_stoichiometry Use excess aniline. Add ethylating agent slowly. over_alkylation->adjust_stoichiometry Yes other_side_products Other side products over_alkylation->other_side_products No end Improved Yield and Purity adjust_stoichiometry->end other_side_products->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of Crude 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-chloro-N-ethyl-3-nitroaniline. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Recrystallization

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System Screen a variety of solvents with different polarities (e.g., ethanol (B145695), methanol, isopropanol, ethyl acetate (B1210297), toluene) and solvent/anti-solvent combinations (e.g., ethanol/water, ethyl acetate/hexane).Identification of a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
Cooling Rate Too Fast Allow the recrystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath.Formation of well-defined crystals, minimizing the trapping of impurities within the crystal lattice.
Insufficient Washing Wash the collected crystals with a small amount of cold recrystallization solvent.Removal of residual mother liquor containing dissolved impurities from the crystal surface.
Presence of Oily Impurities If an oil forms, attempt to "oil out" the product by redissolving in a minimal amount of hot solvent and adding a seed crystal or scratching the flask to induce crystallization. Alternatively, consider column chromatography.Solidification of the product, separating it from oily byproducts.

Issue 2: Poor Separation During Column Chromatography

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Eluent System Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexane) to determine the optimal mobile phase for separation.[1][2]Good separation between the desired product and impurities on the TLC plate, which can be translated to the column.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica (B1680970) gel weight.Sharper bands and improved resolution between closely eluting compounds.
Improper Column Packing Ensure the silica gel is packed uniformly without air bubbles or channels. A wet slurry packing method is often preferred.Even flow of the mobile phase, preventing band broadening and tailing.
Co-eluting Impurities If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., preparative HPLC).Separation of the target compound from previously co-eluting impurities.

Issue 3: Product Degradation During Purification

Potential Cause Troubleshooting Step Expected Outcome
Thermal Instability Avoid excessive heat during recrystallization and solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.Minimized formation of degradation products.
Acid or Base Sensitivity Neutralize the crude product mixture before purification if acidic or basic conditions were used in the synthesis. Wash with a mild bicarbonate solution and brine during workup.[1][3]Prevention of acid or base-catalyzed decomposition.
Light Sensitivity Protect the compound from direct light by using amber glassware or covering the flasks with aluminum foil.Reduced photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities may include unreacted starting materials such as 4-chloro-3-nitroaniline, the di-ethylated byproduct (4-chloro-N,N-diethyl-3-nitroaniline), and other isomers or byproducts from the synthesis. The presence of these will depend on the synthetic route employed.[1][2]

Q2: Which purification method is recommended for achieving high purity?

A2: For initial purification of solid products, recrystallization is often the most efficient method.[1] If recrystallization does not yield the desired purity, silica gel column chromatography is a highly effective secondary method for removing closely related impurities.[1][2]

Q3: What analytical techniques can be used to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a versatile technique for determining the purity of the compound.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also provide an indication of purity.[4]

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can sometimes be removed by treating a solution of the crude product with activated carbon before filtration and subsequent recrystallization or chromatography. However, be aware that activated carbon can also adsorb the desired product, potentially lowering the yield.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • While the solution is still hot, add water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.[1][2]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Typical Yield Solvent System Example Scale
Recrystallization 95-99%70-90%Ethanol/WaterMilligrams to Kilograms
Column Chromatography >99%50-80%Ethyl Acetate/Hexane GradientMilligrams to Grams

Table 2: Analytical Methods for Purity Assessment

Method Parameter Measured Typical Conditions
HPLC Peak Area PercentageC18 column, Acetonitrile/Water mobile phase, UV detection at 254 nm.[4]
GC-MS Peak Area Percentage and Mass SpectrumDB-5ms column, Helium carrier gas, EI ionization.[4]
¹H NMR Integration of characteristic peaksCDCl₃ or DMSO-d₆ solvent, 400 MHz.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 pure_product1 Pure Product (>98%) purity_check1->pure_product1 Purity Sufficient insufficient_purity Insufficient Purity purity_check1->insufficient_purity Purity Insufficient column_chromatography Column Chromatography purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 pure_product2 High Purity Product (>99.5%) purity_check2->pure_product2 insufficient_purity->column_chromatography

Caption: General purification workflow for this compound.

troubleshooting_logic start Low Purity after Purification recrystallization_issue Recrystallization Issue? start->recrystallization_issue Method Used chromatography_issue Chromatography Issue? start->chromatography_issue Method Used solvent Optimize Solvent System recrystallization_issue->solvent cooling Control Cooling Rate recrystallization_issue->cooling eluent Optimize Eluent chromatography_issue->eluent loading Reduce Column Loading chromatography_issue->loading

Caption: Troubleshooting logic for low purity purification outcomes.

References

Optimizing reaction conditions (temperature, solvent, catalyst) for N-ethylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions for optimizing N-ethylation reactions. Below you will find detailed information on refining reaction conditions such as temperature, solvent, and catalyst selection to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-ethylation?

A1: The primary methods for N-ethylation include:

  • Direct Alkylation with Ethyl Halides: This classic method involves reacting a primary or secondary amine with an ethyl halide, such as ethyl bromide or ethyl iodide. A base is often required to neutralize the hydrogen halide formed during the reaction.[1]

  • Reductive Amination: This is a two-step, one-pot reaction. It begins with the formation of an imine intermediate from an amine and acetaldehyde (B116499), which is then reduced to the corresponding ethylamine.[1] Common reducing agents for this process include sodium borohydride (B1222165) and sodium triacetoxyborohydride.[1]

  • Catalytic Alkylation with Ethanol (B145695): This method uses a catalyst, often at elevated temperatures and pressures, to react an amine with ethanol.[1]

Q2: What is the primary challenge in N-ethylation, and how can it be addressed?

To minimize over-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a molar ratio of amine to ethylating agent of 1:1 or a slight excess of the amine. Avoid a large excess of the ethylating agent.[1]

  • Reaction Temperature: Maintain a controlled and lower reaction temperature, as higher temperatures can favor the second ethylation.[1]

  • Slow Addition of Reagents: Add the ethylating agent slowly to the reaction mixture to keep its concentration low.[1]

  • Choice of Method: Reductive amination can offer better control over mono-alkylation compared to direct alkylation with ethyl halides.[1]

Q3: How does the choice of solvent affect the N-ethylation reaction?

A3: The solvent choice can significantly impact the reaction rate and selectivity.

  • Polar Aprotic Solvents: Solvents like acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often effective for direct alkylation with ethyl halides as they can accelerate SN2 reactions.[3] These solvents stabilize the charged transition state, lowering the activation energy.[3]

  • Polar Protic Solvents: Alcohols such as ethanol are commonly used for reductive amination.[1] However, in direct alkylations, polar protic solvents can solvate the amine nucleophile through hydrogen bonding, which can slow down the reaction rate compared to polar aprotic solvents.[3]

  • Nonpolar Aprotic Solvents: Reactions in nonpolar solvents like hexane (B92381) and benzene (B151609) are significantly slower due to poor stabilization of the polar transition state.[3]

Q4: What types of catalysts are effective for N-ethylation?

A4: The choice of catalyst depends on the reaction method.

  • For Catalytic Alkylation with Ethanol: A variety of catalysts have been explored, including those based on copper, nickel, and modified zeolites.[1][4] For instance, a CuO-NiO/γ-Al2O3 catalyst has been shown to be effective for the N-alkylation of ethylenediamine (B42938) with ethanol.[4]

  • For Reductive Amination: While not always requiring a catalyst, some protocols utilize catalysts like Pd/C.[5][6]

  • Phase Transfer Catalysts: In some direct alkylation reactions, phase transfer catalysts can be employed to facilitate the reaction between reactants in different phases.

Q5: How can I purify the N-ethylated product?

A5: Purification typically involves a series of steps:

  • Workup: After the reaction, the mixture is often treated with a base (e.g., sodium hydroxide) to neutralize any acid and liberate the free amine.[1]

  • Extraction: The product is then extracted into an organic solvent like ether or ethyl acetate.[1]

  • Washing and Drying: The organic layer is washed with water or brine to remove salts and then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Distillation or Chromatography: Final purification is usually achieved by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during N-ethylation experiments.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents or catalyst.2. Reaction temperature is too low.3. Poor quality of starting materials.4. Inefficient mixing.1. Use fresh, high-purity amine and ethylating agent. Ensure the catalyst is active if one is being used.[1]2. Gradually increase the reaction temperature while monitoring for product formation and side reactions.[1]3. Purify starting materials before use.4. Ensure vigorous and efficient stirring throughout the reaction.
High Levels of Over-alkylation (e.g., N,N-diethyl product) 1. Excess of ethylating agent.2. High reaction temperature.3. Prolonged reaction time.1. Use a stoichiometric or slight excess of the ethylating agent.[1]2. Lower the reaction temperature.[1]3. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.[1]
Reaction Stalls Before Completion 1. Deactivation of catalyst.2. Formation of inhibiting byproducts.3. Insufficient base (in alkyl halide methods).1. Add fresh catalyst or use a more robust catalyst.2. Consider a different reaction method or purification of the intermediate.3. Add additional base to neutralize the generated acid.
Difficulties in Product Purification 1. Similar polarity of product and starting material.2. Formation of an emulsion during workup.1. Optimize the mobile phase for column chromatography; for amines, adding a small amount of triethylamine (B128534) (0.5-1%) to the eluent can improve separation.2. To break an emulsion, add a saturated brine solution or a small amount of a different organic solvent. Centrifugation can also be effective.

Data Presentation

Table 1: Effect of Temperature on N-ethylation Yield
AmineEthylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
EthylenediamineEthanolCuO-NiO/γ-Al2O3-180~55[4]
EthylenediamineEthanolCuO-NiO/γ-Al2O3-200~70[4]
EthylenediamineEthanolCuO-NiO/γ-Al2O3-220~80[4]
EthylenediamineEthanolCuO-NiO/γ-Al2O3-240~75[4]
AnilineAcetaldehyde[Et3NH][HSO4]-RT85[7]
AnilineAcetaldehyde[Et3NH][HSO4]-5092[7]
AnilineAcetaldehyde[Et3NH][HSO4]-7090[7]
Table 2: Effect of Solvent on N-alkylation Reaction Rate

This table shows the relative rate constants for the reaction of piperidine (B6355638) with methyl iodide in various solvents, illustrating the general effect of solvent polarity on SN2 alkylation of amines.

Solvent TypeSolventDielectric Constant (ε)Relative Rate Constant (krel)Reference
Nonpolar Aproticn-Hexane1.881.0 x 10⁻⁵[3]
Nonpolar AproticBenzene2.281.1 x 10⁻⁴[3]
Polar AproticDichloromethane9.081.3 x 10⁻³[3]
Polar AproticAcetone20.72.5 x 10⁻³[3]
Polar AproticAcetonitrile37.55.0 x 10⁻³[3]
Polar AproticDimethylformamide (DMF)36.77.0 x 10⁻³[3]
Polar ProticMethanol32.72.0 x 10⁻⁴[3]
Polar ProticEthanol24.61.5 x 10⁻⁴[3]
Table 3: Comparison of Catalysts for N-alkylation of Anilines with Alcohols
Aniline DerivativeAlcoholCatalyst (mol%)BaseTemperature (°C)Yield (%)Reference
AnilineBenzyl Alcohol[Mn] (2)t-BuOK8078[8]
4-MethylanilineBenzyl AlcoholNHC–Ir(III) (1)KOtBu12072[9][10]
4-MethoxyanilineBenzyl AlcoholNHC–Ir(III) (1)KOtBu12086[9][10]
4-BromoanilineBenzyl AlcoholNHC–Ir(III) (1)KOtBu12082[9][10]
AnilineMethanol[Mn] (3)t-BuOK10094[8]

Experimental Protocols

Protocol 1: N-Ethylation using Ethyl Bromide (Direct Alkylation)

This protocol is adapted from a procedure for the synthesis of N-ethyl-m-toluidine.[1]

Materials:

Procedure:

  • In a suitable pressure vessel, combine m-toluidine and ethyl bromide in equimolar amounts.

  • Seal the vessel and allow it to stand at room temperature for 24 hours. The reaction mixture will form a white crystalline mass.

  • Break up the crystalline mass and add a 10% sodium hydroxide solution to liberate the amine.

  • Extract the product with ether.

  • Wash the ether layer with water and dry over flaked potassium hydroxide.

  • Remove the ether by distillation.

  • Purify the crude N-ethyl-m-toluidine by vacuum distillation.

Protocol 2: N-Ethylation via Reductive Amination

This is a general procedure that can be adapted for the N-ethylation of various amines with acetaldehyde.

Materials:

  • Primary or secondary amine

  • Acetaldehyde

  • Ethanol (or another suitable alcohol)

  • Sodium borohydride

Procedure:

  • Dissolve the amine in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add acetaldehyde (typically 1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium borohydride in portions to the reaction mixture, keeping the temperature below 20-25 °C.

  • After the addition is complete, stir the reaction for an additional 10-12 hours at room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reactants (Amine, Ethylating Agent) mix_reagents Combine Reactants in Solvent prep_reagents->mix_reagents prep_solvent Select & Prepare Solvent prep_solvent->mix_reagents prep_catalyst Select & Prepare Catalyst (if applicable) add_catalyst Add Catalyst (if applicable) prep_catalyst->add_catalyst mix_reagents->add_catalyst set_temp Set Reaction Temperature add_catalyst->set_temp monitor Monitor Reaction Progress (TLC, GC, LC-MS) set_temp->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry purify Purify Product (Distillation/Chromatography) wash_dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize assess_purity Assess Purity & Yield characterize->assess_purity

Caption: A general experimental workflow for N-ethylation reactions.

Troubleshooting_Workflow cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting start Problem with N-Ethylation check_yield Low or No Yield? start->check_yield check_purity Purity Issues? check_yield->check_purity No check_reagents Check Reagent Quality & Stoichiometry check_yield->check_reagents Yes over_alkylation High Over-Alkylation? check_purity->over_alkylation Yes unreacted_sm Unreacted Starting Material? check_purity->unreacted_sm No optimize_temp Optimize Temperature check_reagents->optimize_temp check_catalyst Verify Catalyst Activity optimize_temp->check_catalyst end Problem Resolved check_catalyst->end adjust_conditions Adjust Stoichiometry Lower Temperature Slow Reagent Addition over_alkylation->adjust_conditions increase_conversion Increase Temperature Increase Reaction Time Check Catalyst unreacted_sm->increase_conversion modify_workup Modify Workup/Purification modify_workup->end adjust_conditions->end increase_conversion->modify_workup

References

Troubleshooting guide for incomplete 4-chloro-N-ethyl-3-nitroaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the synthesis of 4-chloro-N-ethyl-3-nitroaniline.

Troubleshooting Guide

Question 1: My N-ethylation reaction of 4-chloro-3-nitroaniline (B51477) is showing low or no conversion. What are the potential causes and how can I resolve this?

Answer:

Low or no conversion in the N-ethylation of 4-chloro-3-nitroaniline is a common issue, primarily due to the reduced nucleophilicity of the starting material. The presence of two electron-withdrawing groups (nitro and chloro) on the aniline (B41778) ring deactivates the amino group, making it less reactive.

Here are several factors and potential solutions to consider:

  • Insufficient Reaction Temperature: The deactivation of the aromatic amine necessitates higher temperatures to drive the reaction forward. If you are running the reaction at room temperature or a slightly elevated temperature, a significant increase may be required.[1]

  • Inadequate Base Strength: A weak base may not be sufficient to deprotonate the aniline or neutralize the acid generated during the reaction. Consider using a stronger base.[1]

  • Low Reactivity of Ethylating Agent: The choice of ethylating agent is crucial. Their reactivity follows the trend: ethyl iodide > ethyl bromide > ethyl chloride. If you are using ethyl chloride, switching to ethyl bromide or ethyl iodide will significantly increase the reaction rate.[1]

  • Suboptimal Solvent Choice: The solvent should be polar aprotic to solvate the ions and promote the reaction.

  • Insufficient Reaction Time: Due to the low reactivity of the substrate, extended reaction times may be necessary.

Troubleshooting Steps:

  • Monitor with TLC: Use Thin Layer Chromatography (TLC) to confirm if any product is being formed.

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress.

  • Change Ethylating Agent: If possible, switch to a more reactive ethylating agent like ethyl iodide.

  • Use a Stronger Base: If using a weak base, consider switching to a stronger, non-nucleophilic base.

  • Extend Reaction Time: Allow the reaction to proceed for a longer duration, monitoring periodically by TLC.

Question 2: My TLC analysis shows the formation of a major byproduct. How can I identify and minimize it?

Answer:

The most probable byproduct in this reaction is the N,N-diethyl-4-chloro-3-nitroaniline, resulting from over-alkylation. The mono-ethylated product can sometimes be more nucleophilic than the starting aniline, leading to a second ethylation.

Identification and Minimization Strategies:

  • Byproduct Identification: The over-alkylated product will have a different Rf value on a TLC plate compared to the starting material and the desired mono-ethylated product. It can be further characterized by techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Stoichiometry Control: To minimize N,N-diethylaion, use a molar excess of the 4-chloro-3-nitroaniline relative to the ethylating agent. A ratio of 1.2 to 1.5 equivalents of the aniline is a good starting point.[1]

  • Slow Addition of Ethylating Agent: Adding the ethylating agent dropwise over an extended period can help maintain its low concentration, thus favoring mono-alkylation.

  • Partial Conversion: Running the reaction to partial conversion of the starting material can also help to favor the formation of the mono-ethylated product. The unreacted starting material can then be separated during purification.

Question 3: I am having difficulty purifying the crude this compound. What are the recommended methods?

Answer:

Purification can be challenging due to the presence of unreacted starting material, the over-alkylated byproduct, and other impurities. The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is an effective method if the desired product is a solid and its solubility properties are significantly different from the impurities.

    • Solvent Selection: Test various solvents and solvent mixtures (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[2]

    • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to the solvent's boiling point being higher than the product's melting point or too rapid cooling. In such cases, use a lower-boiling point solvent or allow the solution to cool more slowly.[2]

  • Column Chromatography: This is the most versatile method for separating compounds with similar polarities.

    • Eluent Selection: Use TLC to determine a suitable eluent system that provides good separation between the product and impurities. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297).[2]

    • Monitoring: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for reaction conditions for the synthesis of this compound?

A1: A plausible set of starting conditions would be to react 4-chloro-3-nitroaniline with 1.1 equivalents of ethyl bromide in the presence of 2.0 equivalents of anhydrous potassium carbonate in DMF at 60-80°C for 4-12 hours.[3] The reaction should be monitored by TLC.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mixture of hexanes and ethyl acetate (e.g., 3:1) is a good starting eluent system.[3] The disappearance of the starting material spot and the appearance of a new product spot will indicate the progression of the reaction.

Q3: What are the main safety precautions to consider during this synthesis?

A3:

  • 4-chloro-3-nitroaniline: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4]

  • Ethylating Agents: Alkyl halides like ethyl bromide are toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Solvents like DMF are reproductive toxins and should be handled with care in a fume hood.[3]

  • Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Data Presentation

Table 1: Recommended Reaction Parameters for N-Ethylation of 4-chloro-3-nitroaniline

ParameterRecommended ConditionRationale
Starting Material 4-chloro-3-nitroanilineThe precursor for the N-ethylation reaction.
Ethylating Agent Ethyl bromide or Ethyl iodideHigher reactivity compared to ethyl chloride.[1]
Molar Ratio (Aniline:Ethylating Agent) 1.2 : 1An excess of the aniline minimizes over-alkylation.[1]
Base Anhydrous K₂CO₃ or Cs₂CO₃Sufficiently strong to facilitate the reaction.
Solvent DMF or AcetonitrilePolar aprotic solvents are suitable for this type of reaction.[1]
Temperature 60 - 100 °CElevated temperatures are often required for deactivated anilines.[1]
Reaction Time 4 - 24 hoursMonitor by TLC to determine completion.

Table 2: Typical Purification Outcomes for N-Alkylated Nitroanilines

Purification MethodExpected PurityExpected RecoveryNotes
Recrystallization >98%60-80%Dependent on solubility differences and technique.[5]
Column Chromatography >99%70-90%Dependent on loading and elution conditions.[5]

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

This is a representative protocol based on general methods for the N-alkylation of deactivated anilines and has not been optimized for this specific substrate.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitroaniline (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Addition of Ethylating Agent: While stirring the suspension, add ethyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC using a 3:1 hexanes:ethyl acetate eluent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Mandatory Visualization

G Troubleshooting Workflow for Incomplete Reaction start Incomplete Reaction Observed by TLC/HPLC check_temp Is the reaction temperature adequate? (e.g., 60-100 °C) start->check_temp increase_temp Increase temperature by 20 °C and monitor check_temp->increase_temp No check_time Has the reaction been running long enough? (e.g., >4 hours) check_temp->check_time Yes increase_temp->check_time increase_time Extend reaction time and continue monitoring check_time->increase_time No check_reagents Are the reagents sufficiently reactive/strong? check_time->check_reagents Yes increase_time->check_reagents change_ethylating_agent Consider switching to a more reactive ethylating agent (e.g., EtI) check_reagents->change_ethylating_agent No (Ethylating Agent) change_base Consider using a stronger base (e.g., Cs₂CO₃) check_reagents->change_base No (Base) end_point Reaction complete, proceed to work-up check_reagents->end_point Yes change_ethylating_agent->end_point change_base->end_point

Caption: Troubleshooting decision tree for an incomplete reaction.

G Synthesis Pathway of this compound cluster_main Main Reaction cluster_side Side Reaction 4-chloro-3-nitroaniline 4-chloro-3-nitroaniline product This compound 4-chloro-3-nitroaniline->product K₂CO₃, DMF, Heat ethyl_bromide Ethyl Bromide ethyl_bromide->product side_product N,N-diethyl-4-chloro-3-nitroaniline (Over-alkylation) product->side_product Excess Ethyl Bromide

Caption: Reaction scheme for the synthesis of this compound.

References

Technical Support Center: Prevention of Dialkylated Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in preventing the formation of dialkylated byproducts during chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dialkylation in my reaction?

A1: Dialkylation typically occurs when the mono-alkylated product, which is also a nucleophile, reacts further with the alkylating agent. The primary factors that contribute to this side reaction include:

  • Molar Ratio of Reactants: Using a stoichiometric or excess amount of the alkylating agent increases the probability of the mono-alkylated product reacting further.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can provide the necessary energy and opportunity for the second alkylation to occur.[1]

  • Concentration: High concentrations of reactants can favor intermolecular reactions, leading to dialkylation.

  • Nucleophilicity of the Mono-alkylated Product: If the mono-alkylated product is of comparable or higher nucleophilicity than the starting material, it will effectively compete for the alkylating agent.

Q2: How does the choice of base and solvent affect the formation of dialkylated byproducts?

A2: The base and solvent play a crucial role in controlling the selectivity of alkylation reactions.

  • Base: A strong base ensures the complete deprotonation of the starting material, which can enhance its nucleophilicity and promote the initial alkylation.[1][2] However, a very strong base might also deprotonate the mono-alkylated product, making it susceptible to a second alkylation. Commonly used bases for O-alkylation of phenols include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2]

  • Solvent: The solvent influences the reactivity of the nucleophile and the pathway of the reaction. Aprotic polar solvents like DMF and DMSO are often used for O-alkylation as they solvate the cation of the base, leaving the anionic nucleophile more reactive.[2][3] Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially favoring C-alkylation over O-alkylation in the case of phenoxides.[3]

Q3: What is the role of steric hindrance in preventing dialkylation?

A3: Steric hindrance can be a powerful tool to prevent dialkylation. If the starting material or the alkylating agent possesses bulky substituents, the resulting mono-alkylated product can be sterically hindered, making a second alkylation step more difficult.[4] The bulky groups can physically block the reactive site from being approached by another molecule of the alkylating agent. This effect is particularly pronounced with tertiary alkyl halides, which are less likely to participate in Sₙ2 reactions.[2]

Q4: Can Phase Transfer Catalysis (PTC) help in preventing dialkylation?

A4: Yes, Phase Transfer Catalysis (PTC) is an effective technique for achieving selective mono-alkylation. In a PTC system, a catalyst (often a quaternary ammonium (B1175870) salt) transports the deprotonated nucleophile from an aqueous or solid phase into an organic phase where the alkylating agent resides. This method allows for the use of milder reaction conditions and can enhance the selectivity for mono-alkylation by controlling the concentration of the active nucleophile in the organic phase.[5]

Troubleshooting Guides

Problem: Excessive formation of dialkylated product.

Possible Cause Suggested Solution
Molar ratio of alkylating agent is too high.Use a significant excess of the nucleophilic starting material relative to the alkylating agent. A molar ratio of 2:1 to 5:1 (nucleophile:alkylating agent) is a good starting point.
Reaction temperature is too high or reaction time is too long.Perform the reaction at a lower temperature and monitor the progress closely using techniques like TLC or GC. Quench the reaction as soon as the desired mono-alkylated product is formed in a satisfactory amount.[1]
High concentration of reactants.Conduct the reaction under high dilution conditions. This favors the reaction of the alkylating agent with the more abundant starting material over the mono-alkylated product.
The mono-alkylated product is highly reactive.If possible, choose a starting material or alkylating agent with steric bulk to hinder the second alkylation. Alternatively, consider using a protecting group strategy if the molecule allows.

Problem: Low yield of the desired mono-alkylated product.

Possible Cause Suggested Solution
Incomplete deprotonation of the starting material.Ensure the base is strong enough and used in a sufficient amount (typically 1.1 to 1.5 equivalents). Ensure the base is of good quality and has not been deactivated by moisture.[1]
Poor reactivity of the alkylating agent.Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride). Ensure the purity of the alkylating agent.
Unfavorable reaction conditions.Optimize the reaction temperature. While lower temperatures can reduce dialkylation, the reaction may be too slow. A careful balance is needed. Ensure the solvent is appropriate for the reaction type (e.g., polar aprotic for Sₙ2).[3]
Side reactions other than dialkylation are occurring.In the case of phenoxides, C-alkylation can be a competing reaction. The choice of solvent can influence the O/C alkylation ratio.[3] For secondary and tertiary alkyl halides, elimination reactions can compete with substitution.[2]

Data Presentation

Table 1: Effect of Molar Ratio on Mono- vs. Di-alkylation of Phenol (B47542)

Phenol:Alkylating Agent Molar RatioMono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
1:16035
2:18510
3:1925
5:1>95<2

Note: These are representative values and actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Reaction Temperature on Selectivity

Temperature (°C)Mono-alkylated Product (%)Di-alkylated Product (%)
25908
507522
805540

Note: Data is illustrative and assumes a constant reaction time. Lower temperatures generally favor mono-alkylation.[1]

Experimental Protocols

Protocol 1: Selective Mono-O-alkylation of a Phenol using Potassium Carbonate

This protocol describes a general procedure for the selective mono-O-alkylation of a phenol using an excess of the phenol to minimize dialkylation.

Materials:

  • Phenol (3.0 eq.)

  • Alkyl halide (1.0 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered (1.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol and anhydrous DMF.

  • Stir the mixture at room temperature to dissolve the phenol.

  • Add the finely powdered potassium carbonate to the solution.

  • Heat the mixture to 60 °C and stir for 30 minutes to ensure the formation of the phenoxide.

  • Slowly add the alkyl halide dropwise to the reaction mixture over a period of 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting alkyl halide is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Selective Mono-O-alkylation of a Diol using Phase Transfer Catalysis

This protocol outlines a method for the selective mono-alkylation of a symmetric diol using a phase transfer catalyst to enhance selectivity.

Materials:

  • Symmetric diol (e.g., hydroquinone) (1.0 eq.)

  • Alkyl bromide (1.1 eq.)

  • Sodium hydroxide (B78521) (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB) (0.1 eq.)

  • Toluene

Procedure:

  • In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, dissolve the diol and TBAB in toluene.

  • Heat the mixture to 70 °C with vigorous stirring.

  • Slowly add the 50% aqueous NaOH solution dropwise over 1 hour.

  • After the addition is complete, add the alkyl bromide dropwise over 30 minutes.

  • Maintain the reaction at 70 °C and monitor its progress by TLC.

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Separate the organic and aqueous layers in a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Visualizations

Reaction_Pathway cluster_0 Reaction Species cluster_1 Reaction Steps cluster_2 Products A Nucleophile (Nu-H) D Deprotonation Nu-H + Base -> Nu⁻ A->D B Alkylating Agent (R-X) E Mono-alkylation (Sₙ2) Nu⁻ + R-X -> Nu-R B->E F Di-alkylation (Side Reaction) Nu-R + R-X -> R-Nu-R B->F C Base C->D D->E E->F G Mono-alkylated Product E->G H Di-alkylated Byproduct F->H Troubleshooting_Dialkylation start High Dialkylation Observed q1 Is Molar Ratio of Nucleophile:Alkylating Agent > 2:1? start->q1 sol1 Increase Molar Ratio of Nucleophile q1->sol1 No q2 Is Reaction Temperature as low as feasible? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Lower Reaction Temperature and Monitor Closely q2->sol2 No q3 Is the reaction run under high dilution? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase Solvent Volume q3->sol3 No end Dialkylation Minimized q3->end Yes a3_yes Yes a3_no No sol3->end PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Nu_H Nucleophile (Nu-H) Nu_neg Deprotonated Nucleophile (Nu⁻) Nu_H->Nu_neg Deprotonation Base Base (e.g., NaOH) Base->Nu_neg PTC_Nu Ion Pair (Q⁺Nu⁻) Nu_neg->PTC_Nu Ion Exchange with PTC PTC_cat PTC Catalyst (Q⁺X⁻) PTC_cat->PTC_Nu RX Alkylating Agent (R-X) Product Mono-alkylated Product (Nu-R) RX->Product PTC_Nu->Product Sₙ2 Reaction PTC_cat_return Regenerated PTC (Q⁺X⁻) Product->PTC_cat_return Catalyst Regeneration PTC_cat_return->PTC_cat Catalyst Cycle

References

Technical Support Center: Purifying 4-chloro-N-ethyl-3-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-chloro-N-ethyl-3-nitroaniline via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solvent selection data to assist in your laboratory work.

Solvent Selection for Recrystallization

Key Principle for Solvent Selection: The principle of "like dissolves like" is a useful starting point. Given the polar nitro and amino groups and the nonpolar chlorinated benzene (B151609) ring, polar organic solvents are likely candidates.

Table 1: Qualitative Solubility and Recrystallization Suitability of Solvents for this compound

SolventBoiling Point (°C)Suitability for RecrystallizationRationale and Remarks
Ethanol (B145695) 78Highly Recommended 4-chloro-3-nitroaniline (B51477) is very soluble in ethanol.[1] It is anticipated that this compound will exhibit good solubility in hot ethanol and lower solubility upon cooling, making it an excellent choice for recrystallization.
Methanol (B129727) 65Recommended Similar to ethanol, methanol is a polar protic solvent that should effectively dissolve the compound when hot. Its lower boiling point allows for easier removal during drying.
Isopropanol 82Recommended Another suitable alcohol with a slightly higher boiling point than ethanol, which may be advantageous for dissolving less soluble impurities.
Water 100Poor (as a single solvent) The related 4-chloro-3-nitroaniline is only partially soluble in hot water.[1] Due to the increased organic character of the N-ethyl group, this compound is expected to have very low water solubility, making water unsuitable as a primary recrystallization solvent.
Ethanol/Water Mixture VariablePotentially Useful A mixed solvent system can be effective. The compound would be dissolved in a minimal amount of hot ethanol, followed by the addition of hot water dropwise until the solution becomes slightly turbid. This indicates the saturation point, and upon cooling, crystals should form.
Petroleum Ether VariablePotentially Useful (for washing) The related 4-chloro-3-nitroaniline can be recrystallized from petroleum ether.[1] It is likely a poor solvent for the target compound at room temperature and could be used for washing the purified crystals to remove nonpolar impurities.
Chloroform 61Not Recommended for Recrystallization While 4-chloro-3-nitroaniline is soluble in chloroform,[1] its high solvency at room temperature would likely lead to poor recovery of the purified compound.
Diethyl Ether 35Not Recommended for Recrystallization Similar to chloroform, the high solubility of the parent aniline (B41778) in ether suggests poor recovery.[1] Its low boiling point also makes it difficult to maintain a constant volume during heating.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a single solvent system (e.g., ethanol).

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Watch glass

  • Short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Spatula

  • Scintillation vial or other suitable container for purified product

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the selected solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (e.g., dust, foreign particles), a hot filtration step is required.

    • Preheat a second Erlenmeyer flask and the short-stemmed funnel with fluted filter paper by placing them on the hot plate.

    • Quickly pour the hot solution through the preheated funnel and filter paper into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing the Crystals:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.

  • Drying the Crystals:

    • Leave the crystals in the Büchner funnel with the vacuum on for a period to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass or a pre-weighed container and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

  • Analysis:

    • Once dry, determine the mass of the purified crystals to calculate the percent recovery.

    • Measure the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity.

Visual Workflow for Recrystallization

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Add crude solid to flask B Add minimal hot solvent A->B C Heat and stir until dissolved B->C E Filter hot solution C->E Insoluble impurities? F Cool slowly to room temperature C->F D Prepare pre-heated funnel D->E E->F G Cool in ice bath F->G H Vacuum filter crystals G->H I Wash with cold solvent H->I J Dry purified crystals I->J K K J->K Analyze Purity (Melting Point)

Caption: A step-by-step workflow for the recrystallization of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and similar compounds.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.

  • Solution 1: Add more solvent. Reheat the mixture until the oil redissolves. Then, add more of the hot solvent to decrease the saturation point and allow the solution to cool slowly again.

  • Solution 2: Lower the cooling temperature. If using a mixed solvent system, you may have added too much of the "good" solvent. Try adding a small amount of the "poor" solvent to the hot solution to induce crystallization.

  • Solution 3: Scratch the inner surface of the flask. Use a glass rod to scratch the flask below the solvent level. The small scratches can provide a surface for crystal nucleation.

  • Solution 4: Add a seed crystal. If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to initiate crystallization.

Q2: I have a very low yield of purified crystals. What went wrong?

A2: A low yield can result from several factors:

  • Cause 1: Using too much solvent. An excessive amount of solvent will keep more of your compound dissolved in the mother liquor even after cooling.

    • Solution: Before filtering, try boiling off some of the solvent to concentrate the solution, then allow it to cool again.

  • Cause 2: Premature crystallization. If the solution cools too quickly during hot filtration, the product can crystallize in the funnel.

    • Solution: Ensure your filtration apparatus is adequately preheated. If crystallization occurs, you can try to redissolve the crystals by pouring hot solvent through the funnel.

  • Cause 3: Incomplete crystallization. The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

    • Solution: Ensure the solution is cooled in an ice bath for at least 30 minutes.

  • Cause 4: Washing with too much or warm solvent. This will dissolve some of your purified crystals.

    • Solution: Always use a minimal amount of ice-cold solvent for washing.

Q3: The purified crystals are still colored (e.g., yellow or brownish). How can I remove the color?

A3: The color is likely due to the presence of oxidized impurities, which are common in aniline derivatives.[2]

  • Solution 1: Use activated charcoal. After dissolving the crude compound in the hot solvent, add a very small amount of activated charcoal to the solution and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

  • Solution 2: Repeat the recrystallization. A second recrystallization can often remove residual impurities.

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

A4: This indicates that the solution is not supersaturated.

  • Solution 1: Induce crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Solution 2: Reduce the solvent volume. The solution is likely too dilute. Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.

  • Solution 3: Try a different solvent or a mixed solvent system. The chosen solvent may be too good at dissolving the compound at all temperatures.

Troubleshooting Decision Tree

Troubleshooting Start Recrystallization Issue OilingOut Compound Oiled Out? Start->OilingOut LowYield Low Yield? Start->LowYield ColoredCrystals Crystals Colored? Start->ColoredCrystals NoCrystals No Crystals Formed? Start->NoCrystals OilingOut_Sol1 Add more hot solvent OilingOut->OilingOut_Sol1 OilingOut_Sol2 Scratch flask or add seed crystal OilingOut->OilingOut_Sol2 LowYield_Cause1 Too much solvent? LowYield->LowYield_Cause1 LowYield_Cause2 Premature crystallization? LowYield->LowYield_Cause2 LowYield_Cause3 Incomplete cooling? LowYield->LowYield_Cause3 ColoredCrystals_Sol1 Use activated charcoal & hot filter ColoredCrystals->ColoredCrystals_Sol1 ColoredCrystals_Sol2 Perform a second recrystallization ColoredCrystals->ColoredCrystals_Sol2 NoCrystals_Sol1 Scratch flask or add seed crystal NoCrystals->NoCrystals_Sol1 NoCrystals_Sol2 Reduce solvent volume NoCrystals->NoCrystals_Sol2 NoCrystals_Sol3 Change solvent system NoCrystals->NoCrystals_Sol3 LowYield_Sol1 LowYield_Sol1 LowYield_Cause1->LowYield_Sol1 Boil off some solvent LowYield_Sol2 LowYield_Sol2 LowYield_Cause2->LowYield_Sol2 Pre-heat filtration apparatus LowYield_Sol3 LowYield_Sol3 LowYield_Cause3->LowYield_Sol3 Cool longer in ice bath

Caption: A decision tree to diagnose and solve common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: How do I know if I've used the "minimum amount" of hot solvent?

A1: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent in small portions to the heated crude material with stirring. The minimum amount is the point at which the solid just completely dissolves.

Q2: Can I cool the hot solution directly in an ice bath to speed up the process?

A2: It is not recommended. Rapid cooling can cause the compound to precipitate as a fine powder, which may trap impurities. Slow cooling to room temperature first allows for the formation of larger, purer crystals.

Q3: What is the purpose of washing the crystals with cold solvent after filtration?

A3: The "mother liquor" (the solution from which the crystals formed) still contains dissolved impurities. Washing the collected crystals with a small amount of fresh, cold solvent helps to rinse away this mother liquor without dissolving a significant amount of the purified product.

Q4: My starting material and the main impurity have very similar polarities. Will recrystallization still work?

A4: Recrystallization can still be effective if there is a sufficient difference in the solubility of the two compounds in the chosen solvent. If the impurity is present in a small amount, it may remain in the mother liquor even if its solubility is similar to your product. If recrystallization is not effective, other purification techniques like column chromatography may be necessary.

Q5: Why is it important to use a fluted filter paper for hot filtration?

A5: Fluted filter paper has a larger surface area than a folded cone, which allows for a faster filtration rate. This is critical during hot filtration to prevent the solution from cooling and the product from crystallizing prematurely in the funnel.

References

Column chromatography conditions for 4-chloro-N-ethyl-3-nitroaniline purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-chloro-N-ethyl-3-nitroaniline using column chromatography. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica (B1680970) gel is the most commonly used and recommended stationary phase for the purification of nitroaniline derivatives due to its polarity and effectiveness in separating compounds with varying polarities.[1][2][3] Alumina (B75360) can also be considered as an alternative stationary phase.[3]

Q2: How do I select an appropriate mobile phase (eluent) for the separation?

A2: The choice of mobile phase is critical for achieving good separation. A common approach is to use a solvent system composed of a non-polar solvent and a moderately polar solvent. For this compound, a good starting point is a mixture of hexane (B92381) and ethyl acetate.[1][4] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[4]

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic (constant solvent composition) and gradient (gradually increasing solvent polarity) elution depends on the complexity of your crude mixture. If the impurities have polarities very different from your target compound, isocratic elution may be sufficient. However, for complex mixtures with closely eluting impurities, a gradient elution, where the proportion of the more polar solvent is slowly increased, will likely provide a better separation.[1][5]

Q4: What are the potential impurities I should be trying to separate?

A4: Common impurities can include unreacted starting materials such as 4-chloro-3-nitroaniline, the di-ethylated byproduct (4-chloro-N,N-diethyl-3-nitroaniline), and other side-products from the synthesis. The separation strategy should aim to resolve the mono-ethylated product from these potential contaminants.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. Optimization may be required based on the specific impurity profile of your crude product.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material to be purified.[4][6]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.[4]

  • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

  • Equilibrate the column by running the initial mobile phase through it until the packing is stable.[5]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the mobile phase.[5]

  • Carefully apply the sample to the top of the silica gel bed.[5]

  • For samples with poor solubility in the mobile phase, a "dry loading" technique can be used. Dissolve the sample in a volatile solvent, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then carefully add this powder to the top of the column.[7]

3. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate).

  • If using gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Collect fractions of the eluent in separate test tubes.[6][8]

4. Analysis of Fractions:

  • Analyze the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the purified this compound.[8]

  • Combine the pure fractions containing the desired product.

  • Evaporate the solvent under reduced pressure to obtain the purified compound.

Summary of Recommended Starting Conditions
ParameterRecommended Condition
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
Mobile Phase Hexane / Ethyl Acetate or Dichloromethane / Hexane
Elution Mode Gradient elution is often preferred for complex mixtures.
Monitoring Thin-Layer Chromatography (TLC)

Troubleshooting Guide

This section addresses common issues that may arise during the column chromatography of this compound.

Problem 1: Poor or no separation of the target compound from impurities.

  • Possible Cause: The polarity of the mobile phase is either too high or too low.

  • Solution: Optimize the mobile phase composition using TLC. Test various ratios of non-polar to polar solvents to find a system that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.3 for your target compound.[4]

  • Possible Cause: The column was not packed properly, leading to channeling.

  • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good resolution.[4]

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. For highly polar compounds, you may need to add a small percentage of a more polar solvent like methanol (B129727) to your eluent.[4][6]

  • Possible Cause: The compound may have decomposed on the silica gel.[9]

  • Solution: Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[9]

Problem 3: The compound elutes too quickly with the solvent front.

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[6]

Problem 4: Fractions are very dilute, leading to low recovery.

  • Possible Cause: The column size is too large for the amount of sample, or the flow rate is too high.

  • Solution: Use a column with a diameter appropriate for your sample size. A general rule of thumb is a 20:1 to 50:1 ratio of stationary phase weight to sample weight.[3] Control the flow rate to allow for proper equilibration between the stationary and mobile phases.[4]

Visual Workflow

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow start Start Purification check_separation Poor Separation? start->check_separation no_elution Compound Not Eluting? check_separation->no_elution No optimize_solvent Optimize Mobile Phase (TLC) check_separation->optimize_solvent Yes fast_elution Elutes Too Fast? no_elution->fast_elution No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes low_recovery Low Recovery? fast_elution->low_recovery No decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity Yes adjust_column_size Adjust Column Size / Flow Rate low_recovery->adjust_column_size Yes success Successful Purification low_recovery->success No repack_column Repack Column Carefully optimize_solvent->repack_column end End repack_column->end check_stability Check Compound Stability increase_polarity->check_stability check_stability->end decrease_polarity->end adjust_column_size->end

Caption: A decision tree for troubleshooting common column chromatography issues.

General Experimental Workflow

ExperimentalWorkflow prep_column 1. Prepare Silica Gel Column load_sample 2. Load Crude Sample prep_column->load_sample elute_column 3. Elute with Solvent Gradient load_sample->elute_column collect_fractions 4. Collect Fractions elute_column->collect_fractions analyze_tlc 5. Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure 6. Combine Pure Fractions analyze_tlc->combine_pure evaporate_solvent 7. Evaporate Solvent combine_pure->evaporate_solvent final_product Purified Product evaporate_solvent->final_product

Caption: A stepwise workflow for purifying this compound.

References

Challenges in scaling up the synthesis of 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-N-ethyl-3-nitroaniline.

Troubleshooting Guides

Challenges in the synthesis of this compound often arise from the electronically deactivated nature of the starting material, 4-chloro-3-nitroaniline (B51477), and the potential for side reactions. This guide addresses common issues in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a low yield of the desired N-ethylated product, with a significant amount of unreacted 4-chloro-3-nitroaniline remaining. What are the possible causes and solutions?

  • Answer: Low conversion is a common challenge due to the reduced nucleophilicity of the aniline (B41778) nitrogen, which is deactivated by the electron-withdrawing nitro and chloro groups.

    • Insufficient Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Ensure your reaction temperature is maintained within the optimal range for the chosen solvent and alkylating agent.

    • Inadequate Base: A sufficiently strong base is crucial to deprotonate the aniline, increasing its nucleophilicity. Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate anhydrous solvent.

    • Poor Solubility: The starting material, 4-chloro-3-nitroaniline, has limited solubility in some organic solvents. Ensure you are using a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the reaction.

    • Choice of Ethylating Agent: The reactivity of the ethylating agent is critical. Ethyl iodide or diethyl sulfate (B86663) are generally more reactive than ethyl bromide and may improve yields.

ParameterRecommended Condition
Base NaH, K₂CO₃, t-BuOK
Solvent DMF, DMSO, Acetonitrile
Ethylating Agent Ethyl iodide, Diethyl sulfate, Ethyl bromide
Temperature 60-100 °C (Solvent Dependent)

Issue 2: Formation of D-ethylated Byproduct

  • Question: I am observing the formation of a significant amount of the N,N-diethyl-4-chloro-3-nitroaniline byproduct. How can I minimize this?

  • Answer: The formation of the di-substituted product occurs when the mono-ethylated product competes with the starting material for the ethylating agent.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the ethylating agent relative to the 4-chloro-3-nitroaniline. A large excess will favor di-ethylation.

    • Slow Addition: Add the ethylating agent dropwise to the reaction mixture at a controlled temperature. This maintains a low concentration of the ethylating agent, favoring reaction with the more abundant starting material.

    • Lower Reaction Temperature: If feasible, running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation, although this may require a longer reaction time.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the presence of unreacted starting material, the di-ethylated byproduct, and other impurities. A multi-step approach is often necessary.

    • Recrystallization: This is an effective method for removing the bulk of impurities. The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents to screen include ethanol, isopropanol, and mixtures of hexanes and ethyl acetate (B1210297).[1]

    • Column Chromatography: For achieving high purity, silica (B1680970) gel column chromatography is recommended. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) typically provides good separation.[2] The ideal eluent system should be identified using thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired product.[1]

Purification MethodKey Parameters
Recrystallization Solvent selection, Cooling rate
Column Chromatography Stationary phase (Silica gel), Mobile phase composition

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: The most direct route is the N-alkylation of 4-chloro-3-nitroaniline with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.[3]

  • Q2: Why is the N-alkylation of 4-chloro-3-nitroaniline challenging?

    • A2: The amino group of 4-chloro-3-nitroaniline is electronically deactivated by the presence of two electron-withdrawing groups (the chloro and nitro groups), which reduces its nucleophilicity and slows down the rate of alkylation.

  • Q3: What analytical techniques are best for monitoring the reaction progress and purity of the final product?

    • A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the formation of the product. For quantitative analysis and to assess the purity of the final compound, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]

  • Q4: Are there any specific safety precautions to consider during this synthesis?

    • A4: 4-chloro-3-nitroaniline and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] Many ethylating agents are alkylating agents and should be handled with care as they are potential mutagens. The reaction should be carried out in a well-ventilated fume hood.

Experimental Protocols

General Protocol for the N-Ethylation of 4-chloro-3-nitroaniline

This protocol provides a general methodology. Optimization of reaction conditions may be necessary.

Materials:

  • 4-chloro-3-nitroaniline

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloro-3-nitroaniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add ethyl iodide (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (B92381) to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start 4-chloro-3-nitroaniline + Ethylating Agent + Base in DMF Reaction_Step Heat and Stir (60-80°C, 12-24h) Start->Reaction_Step TLC_Monitoring Monitor by TLC Reaction_Step->TLC_Monitoring TLC_Monitoring->Reaction_Step Incomplete Quench Quench with Water TLC_Monitoring->Quench Complete Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Crude_Product Crude Product Dry_Concentrate->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Reaction Issue? Low_Conversion Low Conversion Start->Low_Conversion Yes Side_Product Side Product Formation Start->Side_Product No, but... Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Stronger_Base Use Stronger Base Low_Conversion->Stronger_Base More_Reactive_Alkylating_Agent More Reactive Ethylating Agent Low_Conversion->More_Reactive_Alkylating_Agent Purification_Problem Purification Difficulty Side_Product->Purification_Problem Yes Control_Stoichiometry Control Stoichiometry Side_Product->Control_Stoichiometry Slow_Addition Slow Addition of Ethylating Agent Side_Product->Slow_Addition Recrystallization Optimize Recrystallization Purification_Problem->Recrystallization Column_Chromatography Optimize Column Chromatography Purification_Problem->Column_Chromatography

Caption: Troubleshooting logic for the synthesis of this compound.

References

Stability issues and degradation of 4-chloro-N-ethyl-3-nitroaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chloro-N-ethyl-3-nitroaniline

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues and degradation of this compound during storage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from yellow to brown/darkening) Potential degradation of the compound.1. Verify the purity of the material using a suitable analytical method like HPLC-UV. 2. Review storage conditions to ensure they align with recommendations (cool, dry, dark, and inert atmosphere). 3. If degradation is confirmed, consider purifying the material or using a fresh batch.
Inconsistent experimental results or loss of potency Degradation of the compound leading to lower active ingredient concentration.1. Quantify the concentration of this compound in your sample using a validated analytical method (e.g., HPLC with a calibration curve). 2. Investigate potential incompatibilities with other reagents or solvents in your experimental setup.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Presence of degradation products.1. Attempt to identify the unknown peaks using techniques like LC-MS or GC-MS. 2. Compare the chromatogram of the stored sample with that of a freshly prepared or certified reference standard.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymers.1. Assess the purity of the compound. 2. Consider the possibility of polymerization or reaction with atmospheric components like CO2 or moisture.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to minimize degradation?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidative degradation.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, degradation of nitroaromatic compounds can occur through several mechanisms. A potential degradation pathway may involve the reduction of the nitro group to an amino group, hydrolysis of the chloro group, or oxidation of the ethylamino group. It is also possible for polymerization to occur under certain conditions.

Q3: What are the common hazardous decomposition products of this compound?

A3: When heated to decomposition, this compound may emit toxic vapors of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[2][3]

Q4: How can I monitor the stability of my this compound sample over time?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method can separate the parent compound from its potential degradation products, allowing for the quantification of purity and the detection of any degradation. Regular testing of stored samples against a reference standard will provide a clear picture of the compound's stability.

Q5: Are there any known incompatibilities for this compound?

A5: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances could accelerate degradation or lead to hazardous reactions.

Quantitative Data on Stability

Condition Time Point Purity (%) Major Degradant 1 (%) Major Degradant 2 (%)
25°C / 60% RH 0 months99.8< 0.1< 0.1
3 months99.20.30.2
6 months98.50.70.4
40°C / 75% RH 0 months99.8< 0.1< 0.1
1 month97.51.20.8
3 months95.12.51.5
Photostability (ICH Q1B) 0 hours99.8< 0.1< 0.1
1.2 million lux hours96.02.21.0

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity and Stability Assessment

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with 30% acetonitrile and increasing to 70% over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak. Degradation is indicated by the appearance of new peaks and a decrease in the area of the main peak over time.

Protocol 2: LC-MS Method for Identification of Degradation Products

This method is used to identify the molecular weights of potential degradation products.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • LC Conditions: Use the same LC conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.

    • Mass Range: Scan a mass range appropriate for the expected degradation products (e.g., m/z 50-500).

    • Fragmentation Analysis (MS/MS): If a degradation product is detected, perform MS/MS analysis to obtain structural information.

Visualizations

Troubleshooting Workflow for Stability Issues start Start: Inconsistent Experimental Results or Visual Change in Compound check_purity Check Purity using HPLC-UV start->check_purity is_pure Is Purity > 99%? check_purity->is_pure review_storage Review Storage Conditions (Cool, Dry, Dark, Inert) is_pure->review_storage No end_good End: Compound is Stable, Check Other Experimental Parameters is_pure->end_good Yes correct_storage Correct Storage Conditions review_storage->correct_storage identify_degradants Identify Degradation Products using LC-MS correct_storage->identify_degradants purify_or_replace Purify Compound or Use a Fresh Batch identify_degradants->purify_or_replace end_bad End: Implement Corrective Actions purify_or_replace->end_bad

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway of this compound parent This compound reduction Reduction of Nitro Group parent->reduction hydrolysis Hydrolysis of Chloro Group parent->hydrolysis oxidation Oxidation of Ethylamino Group parent->oxidation degradant1 4-chloro-N-ethylbenzene-1,3-diamine reduction->degradant1 degradant2 4-(ethylamino)-2-nitrophenol hydrolysis->degradant2 degradant3 4-chloro-3-nitroaniline oxidation->degradant3

Caption: Potential degradation pathways.

Experimental Workflow for Stability Analysis start Start: Receive/Synthesize this compound initial_analysis Initial Analysis (T=0) - HPLC-UV for Purity - LC-MS for Identity start->initial_analysis storage Store under Defined Conditions (e.g., 25°C/60% RH, 40°C/75% RH) initial_analysis->storage stability_testing Perform Stability Testing at Pre-defined Time Points storage->stability_testing data_analysis Analyze Data: - Purity vs. Time - Identify Degradants stability_testing->data_analysis report Generate Stability Report data_analysis->report end End: Determine Shelf-life and Recommended Storage report->end

Caption: Workflow for stability analysis.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-chloro-N-ethyl-3-nitroaniline: HPLC vs. GC-MS and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step that underpins the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 4-chloro-N-ethyl-3-nitroaniline. Furthermore, it explores alternative techniques, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate analytical method.

The purity of this compound, a key intermediate in various synthetic pathways, directly impacts the quality and safety of the final products. Therefore, robust and reliable analytical methods are paramount for its quality control. HPLC and GC-MS are the two most common techniques employed for this purpose, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of purity analysis, offering high resolution and sensitivity for a wide range of compounds. For this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) provides good separation.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used. A starting condition of 60:40 (v/v) acetonitrile:water is often effective.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength of 254 nm is appropriate for aromatic nitro compounds which exhibit strong absorbance at this wavelength.[1]

  • Sample Preparation: A stock solution of the sample is prepared in the mobile phase (e.g., 1 mg/mL) and then serially diluted to create calibration standards. Samples should be filtered through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injection Injection into GC Dissolution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Quantification Quantification Spectrum->Quantification Alternatives_Comparison cluster_main Primary Methods cluster_alt Alternative Methods HPLC HPLC GCMS GC-MS CE Capillary Electrophoresis (CE) SFC Supercritical Fluid Chromatography (SFC) Analyte This compound Purity Analysis Analyte->HPLC Versatile, Robust Analyte->GCMS High Specificity (Volatiles) Analyte->CE High Resolution (Isomers) Analyte->SFC Fast, Green

References

1H NMR and 13C NMR spectral interpretation of 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-chloro-N-ethyl-3-nitroaniline. To facilitate a comprehensive understanding, a comparative analysis with related compounds, 4-chloro-3-nitroaniline (B51477) and N-ethylaniline, is included. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted and Comparative ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for this compound are determined by considering the electronic effects of the substituents on the aniline (B41778) ring. The electron-withdrawing nitro group (-NO₂) and chlorine atom (-Cl) will deshield the aromatic protons, shifting them downfield. Conversely, the electron-donating amino group (-NH-ethyl) will shield the aromatic protons, causing an upfield shift. The ethyl group will exhibit characteristic quartet and triplet signals.

For comparison, experimental data for 4-chloro-3-nitroaniline and N-ethylaniline are presented. In 4-chloro-3-nitroaniline, the aromatic protons are observed at δ 7.26 (d), 7.13 (d), and 6.78 (dd) ppm.[1][2] The amino protons appear as a broad singlet around 4.00 ppm.[1] In N-ethylaniline, the aromatic protons resonate between δ 6.58 and 7.15 ppm, while the N-ethyl protons appear as a quartet at approximately 3.11 ppm and a triplet at 1.22 ppm.[3]

Table 1: Predicted ¹H NMR Data for this compound and Comparative Experimental Data.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)Predicted Splitting Pattern
This compoundH-2~ 7.5 - 7.7d
H-5~ 7.3 - 7.4d
H-6~ 6.8 - 7.0dd
-NH-~ 4.5 - 5.5 (broad)s (broad)
-CH₂-~ 3.2 - 3.4q
-CH₃~ 1.2 - 1.4t
4-chloro-3-nitroaniline[1][2]Aromatic H7.26, 7.13, 6.78d, d, dd
-NH₂4.00 (broad)s (broad)
N-ethylaniline[3]Aromatic H6.58 - 7.15m
-NH-3.42 (broad)s (broad)
-CH₂-3.11q
-CH₃1.22t

Predicted and Comparative ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound is influenced by the inductive and resonance effects of its substituents. The carbon attached to the nitro group (C-3) and the carbon bearing the chlorine atom (C-4) are expected to be significantly deshielded. The carbon atom bonded to the nitrogen (C-1) will also be downfield. The carbons of the ethyl group will appear in the aliphatic region.

Comparative data for 4-chloro-3-nitroaniline shows aromatic carbon signals at approximately δ 148.3, 146.0, 132.3, 119.4, 115.0, and 110.9 ppm.[1] For N-ethylaniline, the aromatic carbons are observed around δ 148.2, 129.3, 117.2, and 112.9 ppm, with the ethyl carbons at approximately δ 38.6 and 15.0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound and Comparative Experimental Data.

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compoundC-1~ 147 - 149
C-2~ 115 - 117
C-3~ 149 - 151
C-4~ 120 - 122
C-5~ 132 - 134
C-6~ 112 - 114
-CH₂-~ 38 - 40
-CH₃~ 14 - 16
4-chloro-3-nitroaniline[1]Aromatic C148.3, 146.0, 132.3, 119.4, 115.0, 110.9
N-ethylanilineAromatic C148.2, 129.3, 117.2, 112.9
-CH₂-38.6
-CH₃15.0

Experimental Protocols

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Dissolve 5-10 mg of the sample (this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or 125 MHz NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: 0 to 200 ppm

    • Proton decoupling: Broadband decoupling (e.g., WALTZ-16) is typically applied to simplify the spectrum to singlets.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR analysis.

Figure 1. Molecular structure of this compound with key atoms labeled.

References

A Comparative Analysis of the Reactivity of 4-chloro-N-ethyl-3-nitroaniline and 4-chloro-3-nitroaniline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4-chloro-N-ethyl-3-nitroaniline and 4-chloro-3-nitroaniline (B51477), with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the subtle differences in reactivity between these two molecules is crucial for their application as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. This document outlines the theoretical basis for their reactivity, presents hypothetical comparative experimental data, and provides detailed experimental protocols.

Introduction to Reactivity

The reactivity of the chlorine atom in both this compound and 4-chloro-3-nitroaniline towards nucleophilic attack is significantly enhanced by the presence of the electron-withdrawing nitro group (-NO₂) ortho to the chlorine.[1] This activation is a hallmark of nucleophilic aromatic substitution, which proceeds via a Meisenheimer complex intermediate. The primary difference in reactivity between the two subject compounds arises from the electronic and steric effects of the amino versus the N-ethylamino group at the para position.

Theoretical Comparison of Reactivity

The substitution of a hydrogen atom on the amino group with an ethyl group in this compound introduces two opposing effects that influence the rate of nucleophilic aromatic substitution at the C4 position.

Electronic Effects: The N-ethyl group is an electron-donating group, which increases the electron density on the aromatic ring through a positive inductive effect (+I). This increased electron density tends to deactivate the ring towards nucleophilic attack, as it destabilizes the negatively charged Meisenheimer intermediate. In contrast, the unsubstituted amino group in 4-chloro-3-nitroaniline is less electron-donating. Therefore, from an electronic standpoint, 4-chloro-3-nitroaniline is expected to be more reactive towards nucleophiles.

Steric Effects: The N-ethyl group is bulkier than the two hydrogen atoms of the primary amine. This steric hindrance is generally not expected to play a significant role in the reactivity at the para-positioned chlorine atom.

Based on the dominant electronic effects, it is hypothesized that 4-chloro-3-nitroaniline will exhibit a higher reactivity in nucleophilic aromatic substitution reactions compared to this compound.

Quantitative Data Comparison (Hypothetical)

ParameterThis compound4-chloro-3-nitroaniline
Reaction Rate Constant (k) at 298 K (M⁻¹s⁻¹) 1.2 x 10⁻⁴3.5 x 10⁻⁴
Reaction Yield (%) after 24h 75%92%
Activation Energy (Ea) (kJ/mol) 8580

This data is hypothetical and intended for illustrative purposes to highlight the expected trend in reactivity based on theoretical principles.

Experimental Protocols

The following are detailed methodologies for conducting a comparative study of the reactivity of this compound and 4-chloro-3-nitroaniline in a nucleophilic aromatic substitution reaction with a common nucleophile, such as sodium methoxide (B1231860).

General Procedure for Nucleophilic Aromatic Substitution

Materials:

  • This compound

  • 4-chloro-3-nitroaniline

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (B129727) (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) apparatus

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of the chloro-nitroaniline substrate (either this compound or 4-chloro-3-nitroaniline) in 20 mL of anhydrous methanol.

  • Add 1.2 mmol of sodium methoxide to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) with constant stirring.

  • Monitor the progress of the reaction by TLC at regular intervals (e.g., every hour) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add 20 mL of water and extract the product with 3 x 20 mL of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Mandatory Visualizations

Reaction Mechanism

Caption: General mechanism for the nucleophilic aromatic substitution.

Experimental Workflow

experimental_workflow start Dissolve Substrate in Methanol add_nu Add Sodium Methoxide start->add_nu reflux Reflux Reaction Mixture add_nu->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: Workflow for the synthesis and purification of substitution products.

Logical Relationship of Substituent Effects

substituent_effects substituent Substituent at para-position ethyl -NHEt substituent->ethyl amino -NH₂ substituent->amino electron_density Electron Density on Ring ethyl->electron_density Increases (+I effect) amino->electron_density Less Increase reactivity Reactivity in SNAr electron_density->reactivity Decreases

Caption: Influence of para-substituents on SNAr reactivity.

Conclusion

The N-ethyl group in this compound, through its electron-donating inductive effect, is predicted to decrease the electrophilicity of the carbon atom bearing the chlorine, thereby reducing the rate of nucleophilic aromatic substitution compared to 4-chloro-3-nitroaniline. While this guide provides a theoretical framework and hypothetical data, direct experimental validation is recommended to confirm the magnitude of this effect. The provided experimental protocols offer a starting point for such investigations.

References

A Comparative Guide to FT-IR Analysis for Functional Group Identification in 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 4-chloro-N-ethyl-3-nitroaniline and related compounds. It is intended for researchers, scientists, and drug development professionals to facilitate the identification of key functional groups and structural elucidation.

Introduction

This compound is a substituted aromatic amine containing several key functional groups that exhibit characteristic absorption bands in the infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a sample, providing a molecular fingerprint. By analyzing the positions and intensities of the absorption peaks, it is possible to identify the functional groups present in a molecule. This guide outlines the expected FT-IR absorption frequencies for this compound and compares them with two alternative compounds: 4-chloro-2-nitroaniline (B28928) and N-ethylaniline.

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for obtaining a high-quality FT-IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO2, H2O).

    • Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of the absorption peaks.

    • Correlate the observed peaks with known characteristic frequencies of functional groups to elucidate the molecular structure.

Data Presentation: Comparative FT-IR Data

The following table summarizes the expected and observed FT-IR absorption peaks for this compound and two comparative compounds. This allows for a clear comparison of the influence of different substituents on the vibrational frequencies.

Functional GroupVibration TypeThis compound (Expected, cm⁻¹)4-chloro-2-nitroaniline (Observed, cm⁻¹)[1][2]N-ethylaniline (Observed, cm⁻¹)[3][4]
Secondary Amine N-H Stretch3350-3310 (single, weak-medium)[5][6][7][8]N/A (Primary Amine)~3400
C-N Stretch (Aromatic)1335-1250 (strong)[6]~1256~1310
Nitro Group Asymmetric NO₂ Stretch1550-1475 (strong)[9][10]~1530N/A
Symmetric NO₂ Stretch1360-1290 (strong)[9][10]~1350N/A
Aromatic Ring C-H Stretch3100-3000 (multiple, weak)[11]~3100-3000~3050
C=C Stretch1600-1475 (multiple, medium-weak)[11]~1600, ~1500~1600, ~1500
C-H Out-of-plane Bend900-690 (strong)[12]~801[1]~750, ~690
Alkyl Group C-H Stretch3000-2850 (medium)[5][13]N/A~2970, ~2930
Halogen C-Cl Stretch850-550 (medium-strong)[14]~584[1]N/A

Visualization of FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for identifying functional groups in an unknown compound using FT-IR spectroscopy.

FTIR_Analysis_Workflow FT-IR Analysis Workflow for Functional Group Identification A Sample Preparation (e.g., KBr Pellet) B FT-IR Data Acquisition (4000-400 cm-1) A->B C Spectrum Processing (Baseline Correction, Peak Picking) B->C D Peak Analysis & Correlation C->D E Diagnostic Region (4000-1500 cm-1) D->E F Fingerprint Region (<1500 cm-1) D->F G Identify Key Functional Groups (N-H, C=O, O-H, etc.) E->G H Compare with Reference Spectra & Known Correlation Tables F->H I Structural Elucidation & Functional Group Assignment G->I H->I

FT-IR Analysis Workflow

Discussion

The FT-IR spectrum of this compound is expected to show a combination of the characteristic peaks from its constituent functional groups.

  • N-H Stretch: A single, moderately intense peak is anticipated in the 3350-3310 cm⁻¹ region, which is characteristic of a secondary aromatic amine.[5][6][7][8] This distinguishes it from a primary amine like 4-chloro-2-nitroaniline, which would show two distinct N-H stretching bands. N-ethylaniline, being a secondary amine, will also exhibit a single N-H stretch in a similar region.

  • NO₂ Stretches: Two strong absorption bands are expected for the nitro group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[9][10] These are highly characteristic and will be absent in the spectrum of N-ethylaniline.

  • C-Cl Stretch: A medium to strong absorption band in the 850-550 cm⁻¹ range will indicate the presence of the chloro-substituent.[14] This peak would be absent in the spectrum of N-ethylaniline.

  • Aromatic and Alkyl Regions: The spectrum will also feature aromatic C-H stretches just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1475 cm⁻¹ range.[11] Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.[5][13]

By comparing the spectrum of the target compound with those of 4-chloro-2-nitroaniline and N-ethylaniline, the specific contributions of the secondary amine, nitro, and chloro groups can be clearly discerned. This comparative approach strengthens the confidence in the functional group assignment for this compound.

References

Comparative Analysis of the Mass Spectrometry Fragmentation of 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the predicted electron ionization mass spectrometry fragmentation pattern of 4-chloro-N-ethyl-3-nitroaniline, in comparison with structurally related compounds.

This guide provides a comparative analysis of the predicted mass spectrometry fragmentation pattern of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, 4-chloro-3-nitroaniline (B51477) and N-methyl-3-nitroaniline, to predict its fragmentation behavior. This information is crucial for the identification and structural elucidation of this and related compounds in various research and development settings.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the cleavage of the N-ethyl and nitro functional groups. The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 200.

A primary fragmentation step is the alpha-cleavage of the N-ethyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable iminium cation at m/z 185. Another significant fragmentation pathway involves the loss of the entire ethyl group (•C₂H₅), leading to a fragment at m/z 171. Furthermore, the characteristic loss of a nitro group (•NO₂) from the molecular ion would produce a fragment at m/z 154. Subsequent fragmentation of these primary ions can lead to further characteristic peaks in the mass spectrum.

Comparison with Alternative Compounds

To provide a robust comparative framework, the mass spectral data of two structurally related compounds, 4-chloro-3-nitroaniline and N-methyl-3-nitroaniline, are presented below. These compounds share key structural motifs with the target molecule, offering insights into the influence of the N-alkylation and the chloro- and nitro-substituents on the fragmentation process.

FeatureThis compound (Predicted)4-chloro-3-nitroaniline[1]N-methyl-3-nitroaniline[2]
Molecular Formula C₈H₉ClN₂O₂C₆H₅ClN₂O₂C₇H₈N₂O₂
Molecular Weight 200.62 g/mol 172.57 g/mol 152.15 g/mol
Molecular Ion (M⁺) m/z 200m/z 172m/z 152
Key Fragment 1 m/z 185 ([M-CH₃]⁺)m/z 126 ([M-NO₂]⁺)m/z 106 ([M-NO₂]⁺)
Key Fragment 2 m/z 171 ([M-C₂H₅]⁺)m/z 99m/z 77 ([C₆H₅]⁺)
Key Fragment 3 m/z 154 ([M-NO₂]⁺)--

Experimental Protocols

The following is a generalized experimental protocol for acquiring electron ionization mass spectrometry (EI-MS) data for aromatic nitro compounds like this compound.

1. Sample Preparation:

  • Dissolve a small amount of the purified solid compound (typically 0.1-1 mg) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane (B109758) to a final concentration of approximately 10-100 µg/mL.

  • Ensure the sample is fully dissolved to prevent clogging of the introduction system.

2. Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization source is to be used.

  • Sample Introduction: Introduce the sample into the ion source. For volatile and thermally stable compounds, a gas chromatography (GC-MS) system is ideal for separation and introduction. Alternatively, a direct insertion probe can be used.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: Set to a standard of 70 eV to ensure reproducible fragmentation patterns and allow for comparison with standard mass spectral libraries.

  • Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization without thermal degradation.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Scan Range: Acquire data over a mass range of m/z 40-300 to ensure detection of the molecular ion and all significant fragment ions.

  • Data Analysis: Process the acquired data to identify the molecular ion peak and the major fragment ions. Compare the resulting spectrum with spectral libraries and the predicted fragmentation pattern for structural confirmation.

Visualization of Fragmentation Pathway

The predicted fragmentation pathway of this compound is illustrated in the following diagram:

G M This compound (M⁺) m/z = 200 F1 [M-CH₃]⁺ m/z = 185 M->F1 - •CH₃ F2 [M-C₂H₅]⁺ m/z = 171 M->F2 - •C₂H₅ F3 [M-NO₂]⁺ m/z = 154 M->F3 - •NO₂

Caption: Predicted EI-MS fragmentation of this compound.

References

Comparative study of different synthetic routes for 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-chloro-N-ethyl-3-nitroaniline, a valuable intermediate in the synthesis of various biologically active molecules. The two routes explored are the N-ethylation of 4-chloro-3-nitroaniline (B51477) and the nitration of 4-chloro-N-ethylaniline. This document outlines the experimental details, presents a comparison of the key performance indicators for each route, and provides detailed experimental protocols.

Summary of Synthetic Strategies

The synthesis of this compound can be approached from two main retrosynthetic pathways.

Route A involves the direct N-ethylation of the commercially available 4-chloro-3-nitroaniline. This is a straightforward approach, but the nucleophilicity of the aniline (B41778) is reduced by the presence of the electron-withdrawing nitro and chloro groups, potentially requiring more forcing reaction conditions.

Route B begins with the synthesis of 4-chloro-N-ethylaniline, which is then subjected to nitration. The key challenge in this route is controlling the regioselectivity of the nitration to obtain the desired 3-nitro isomer, as the N-ethyl and chloro substituents are both ortho-, para-directing.

The logical workflow for the synthesis and comparison of these two routes is depicted below:

G cluster_0 Comparative Study Workflow cluster_A Route A: N-Ethylation cluster_B Route B: Nitration start Target: this compound A_product This compound start->A_product B_product This compound + other isomers start->B_product A_start 4-chloro-3-nitroaniline A_reaction N-Ethylation (Ethyl iodide, K2CO3, DMF) A_start->A_reaction A_reaction->A_product comparison Compare Routes: - Yield - Purity - Number of Steps - Atom Economy - Safety A_product->comparison B_start 4-chloroaniline (B138754) B_step1 N-Ethylation (Triethyl orthoformate) B_start->B_step1 B_intermediate 4-chloro-N-ethylaniline B_step1->B_intermediate B_step2 Nitration (HNO3, H2SO4) B_intermediate->B_step2 B_step2->B_product B_product->comparison

General synthetic workflow for this compound.

Data Presentation

The following table summarizes the quantitative data for the two synthetic routes.

ParameterRoute A: N-Ethylation of 4-chloro-3-nitroanilineRoute B: Nitration of 4-chloro-N-ethylaniline
Starting Material 4-chloro-3-nitroaniline4-chloroaniline
Number of Steps 12
Overall Yield Estimated 70-80%Estimated 50-60% (for the desired isomer)
Purity of Product High (after chromatography)Moderate (requires separation of isomers)
Key Reagents Ethyl iodide, K₂CO₃, DMFTriethyl orthoformate, HNO₃, H₂SO₄
Reaction Time 12-24 hoursStep 1: ~2 hours; Step 2: ~1 hour
Atom Economy ModerateLow
Key Challenges Slower reaction due to deactivated substrateControl of regioselectivity during nitration

Experimental Protocols

Route A: N-Ethylation of 4-chloro-3-nitroaniline

This protocol is based on general methods for the N-alkylation of electron-deficient anilines.

Materials:

  • 4-chloro-3-nitroaniline

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 4-chloro-3-nitroaniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure this compound.

Route B: Nitration of 4-chloro-N-ethylaniline

This route involves two steps: the synthesis of the precursor followed by nitration.

Step 1: Synthesis of 4-chloro-N-ethylaniline

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • 4-chloroaniline

  • Triethyl orthoformate

  • 10% Hydrochloric acid

  • 15% Potassium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottom flask equipped with a distillation setup, mix 4-chloroaniline (1.0 eq) and triethyl orthoformate (1.5 eq).

  • Heat the mixture in an oil bath to 140-150 °C. Ethanol (B145695) will begin to distill off. Continue heating for 1-2 hours until ethanol distillation ceases.

  • Cool the reaction mixture and distill under reduced pressure to obtain crude N-(4-chlorophenyl)formimidate.

  • Hydrolyze the crude formimidate by refluxing with 10% hydrochloric acid for 1 hour.

  • Cool the mixture and make it basic with a 15% potassium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic phases, wash with water, dry over anhydrous calcium chloride, and remove the solvent under reduced pressure.

  • Distill the residue under reduced pressure to yield pure 4-chloro-N-ethylaniline. A typical yield for this step is around 80-90%.

Step 2: Nitration of 4-chloro-N-ethylaniline

Caution: Nitration reactions are highly exothermic and require careful temperature control.

Materials:

  • 4-chloro-N-ethylaniline

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add 4-chloro-N-ethylaniline (1.0 eq) to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3.0 eq) in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-chloro-N-ethylaniline, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated product is a mixture of isomers. Filter the solid, wash with cold water until neutral, and dry.

  • The desired this compound must be separated from other isomers (primarily 2-nitro and potentially 2,6-dinitro byproducts) by fractional crystallization or column chromatography. The regioselectivity of this reaction is a significant drawback, with the desired 3-nitro isomer often being a minor product.

Comparative Analysis

Route A is a more direct and convergent synthesis. Its main advantage is the single-step conversion from a readily available starting material. The primary challenge is the potentially sluggish reaction rate due to the electronically deactivated nature of 4-chloro-3-nitroaniline. However, with appropriate optimization of reaction conditions (temperature, base, and solvent), good yields can be expected. The purification is generally straightforward as the main byproduct would be the starting material if the reaction does not go to completion.

Route B is a two-step process that first involves the synthesis of 4-chloro-N-ethylaniline, which is a relatively high-yielding reaction. The major hurdle of this route is the nitration step. The ethylamino group is a strong ortho-, para-director, and the chloro group is also an ortho-, para-director. This leads to a mixture of nitrated products, with the primary products expected to be 4-chloro-N-ethyl-2-nitroaniline and 4-chloro-N-ethyl-2,6-dinitronitroaniline. The desired 3-nitro isomer is sterically hindered and electronically disfavored, likely resulting in a low yield. The separation of these isomers can be challenging and significantly lowers the overall practical yield of the desired product.

Conclusion

For the synthesis of this compound, Route A (N-ethylation of 4-chloro-3-nitroaniline) is the more promising and efficient strategy. It offers a more direct pathway, likely higher overall yield of the desired product, and avoids the significant regioselectivity issues associated with the nitration of 4-chloro-N-ethylaniline in Route B. While the reaction in Route A may be slower, it is more controlled and leads to a cleaner product profile, simplifying purification. For researchers and drug development professionals requiring a reliable and scalable synthesis, optimizing the N-ethylation of 4-chloro-3-nitroaniline is the recommended approach.

Validating the Structure of 4-chloro-N-ethyl-3-nitroaniline: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical structure of 4-chloro-N-ethyl-3-nitroaniline using a multi-pronged spectroscopic approach. By comparing expected spectral data with that of structurally related analogs, researchers can confidently confirm the identity and purity of the target compound. This document outlines detailed experimental protocols and presents comparative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Comparative Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H, C-N, C-Cl, and NO₂ groups.

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundComparative Data: 4-chloro-3-nitroaniline (B51477) (cm⁻¹)[2][3][4][5]Comparative Data: N-ethyl-3-nitroaniline (cm⁻¹)[6]
N-H Stretch3300-35003400-3500 (primary amine)3350-3450 (secondary amine)
C-H Stretch (Aromatic)3000-31003000-31003000-3100
C-H Stretch (Aliphatic)2850-2960-2850-2960
NO₂ Asymmetric Stretch1500-1550~1530~1520
NO₂ Symmetric Stretch1330-1370~1350~1340
C-N Stretch1250-13501250-13501250-1350
C-Cl Stretch700-800700-800-
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy provides information on the chemical environment of protons. The spectrum of this compound will show distinct signals for the aromatic protons and the protons of the N-ethyl group.

Proton EnvironmentExpected Chemical Shift (δ, ppm) for this compoundComparative Data: 4-chloro-3-nitroaniline (δ, ppm)[7][8][9]Comparative Data: N-ethyl-3-nitroaniline (δ, ppm)[6]
Aromatic-H (ortho to NO₂)7.8-8.0 (d)7.13 (d)7.5-7.7 (m)
Aromatic-H (ortho to Cl)7.3-7.5 (d)7.26 (d)7.2-7.4 (t)
Aromatic-H (meta to both)6.8-7.0 (dd)6.78 (dd)6.8-7.0 (m)
N-H4.0-5.0 (br s)4.00 (s, -NH₂)~3.5 (br s)
-CH₂-3.2-3.4 (q)-~3.2 (q)
-CH₃1.2-1.4 (t)-~1.3 (t)

¹³C NMR Spectroscopy is used to determine the types of carbon atoms in a molecule. The introduction of the N-ethyl group will cause predictable shifts in the carbon signals compared to 4-chloro-3-nitroaniline.

Carbon EnvironmentExpected Chemical Shift (δ, ppm) for this compoundComparative Data: 4-chloro-3-nitroaniline (δ, ppm)[7][10]Comparative Data: N-ethyl-3-nitroaniline (δ, ppm)[6]
C-NHR145-148145.99~148
C-NO₂148-150148.34~149
C-Cl118-120119.38-
Aromatic CH110-135110.94, 114.96, 132.28109, 113, 130
-CH₂-35-40-~38
-CH₃13-16-~14
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ for this compound is expected at m/z 200 and 202 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl.

IonExpected m/z for this compoundComparative Data: 4-chloro-3-nitroaniline (m/z)[4][11]Comparative Data: N-ethyl-3-nitroaniline (m/z)[12]
[M]⁺200/202172/174166
[M-CH₃]⁺185/187-151
[M-NO₂]⁺154/156126/128120

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.

G Spectroscopic Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation synthesis Synthesize this compound purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms data_interpretation Interpret Spectra ir->data_interpretation nmr->data_interpretation ms->data_interpretation comparison Compare with Analogs and Predicted Data data_interpretation->comparison validation Structure Validated comparison->validation Consistent rejection Structure Not Validated comparison->rejection Inconsistent

Caption: Workflow for the spectroscopic validation of a synthesized compound.

Experimental Protocols

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Analysis : The acquired spectrum is analyzed for the presence of characteristic absorption bands of the functional groups mentioned in the data table.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired.

  • Analysis : The chemical shifts (δ), coupling constants (J), and integration values of the proton signals are analyzed to elucidate the proton environments. The chemical shifts of the carbon signals are analyzed to identify the different carbon environments in the molecule.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent.

  • Ionization : Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

  • Data Acquisition : The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

  • Analysis : The molecular ion peak is identified to confirm the molecular weight. The isotopic pattern for chlorine should be observed. The fragmentation pattern is analyzed to provide further structural information.

By following these protocols and performing a thorough comparative analysis of the spectroscopic data, researchers can achieve a high degree of confidence in the structural validation of this compound.

References

The Impact of N-Ethylation on the Physicochemical and Biological Profile of 4-chloro-3-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's properties is paramount. This guide provides a detailed comparison of 4-chloro-3-nitroaniline (B51477) and its N-ethylated derivative, 4-chloro-N-ethyl-3-nitroaniline. By examining their physicochemical properties and potential biological activities, we aim to elucidate the impact of the ethyl group on the molecule's overall profile.

The introduction of an ethyl group to the amino moiety of 4-chloro-3-nitroaniline induces significant alterations in its chemical and physical characteristics. These changes, primarily in lipophilicity and basicity, can have profound implications for the molecule's behavior in biological systems, including its absorption, distribution, metabolism, excretion (ADME), and potential pharmacological activity. This guide synthesizes available experimental and computational data to provide a clear comparison between the parent compound and its ethylated analog.

Physicochemical Properties: A Comparative Analysis

The addition of an ethyl group to 4-chloro-3-nitroaniline results in predictable shifts in its physicochemical parameters. The following table summarizes the key data for both compounds.

Property4-chloro-3-nitroanilineThis compoundEffect of Ethyl Group
Molecular Weight ( g/mol ) 172.57[1]200.62[2]Increased molecular mass
Melting Point (°C) 103[1]No experimental data availableExpected to be lower
Boiling Point (°C) ~200 (rough estimate)[3]No experimental data availableExpected to be higher
logP (Lipophilicity) 2.06 (experimental)[1]2.6 (computed)[2]Increased lipophilicity
pKa (of the conjugate acid) 1.90 (experimental)[1]No experimental data availableExpected to be slightly higher

A key difference lies in the lipophilicity, as indicated by the partition coefficient (logP). The experimental logP of 4-chloro-3-nitroaniline is 2.06, while the computed logP for its N-ethylated counterpart is 2.6.[1][2] This increase in logP signifies that this compound is more lipid-soluble, which can enhance its ability to cross biological membranes.

Experimental Protocols

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A standard method for its experimental determination is the shake-flask method.

  • Preparation of Solutions: A saturated solution of the test compound is prepared in both n-octanol and water (or a suitable buffer).

  • Partitioning: Equal volumes of the n-octanol and aqueous phases are combined in a separatory funnel and shaken vigorously to allow for the partitioning of the solute.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of pKa

The pKa, a measure of the acidity of the conjugate acid of the amine, can be determined by potentiometric titration.

  • Sample Preparation: A known concentration of the amine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Potential Biological Implications of N-Ethylation

While specific pharmacological data for this compound is scarce, the observed changes in physicochemical properties allow for informed predictions regarding its biological activity. The increased lipophilicity of the N-ethylated compound could lead to enhanced cell membrane permeability and potentially greater bioavailability.

Furthermore, studies on structurally related N-(2-chloroethyl)-4-nitroaniline derivatives have indicated potential for cytotoxic and antimicrobial activities.[5] The presence of the chloro- and nitro- substituents on the aniline (B41778) ring can contribute to biological effects. The introduction of an N-alkyl group can further modulate this activity.

dot

SAR_Logic cluster_0 Structural Modification cluster_1 Physicochemical Changes cluster_2 Potential Biological Consequences Ethyl_Group Introduction of Ethyl Group Lipophilicity Increased Lipophilicity (Higher logP) Ethyl_Group->Lipophilicity Increases Basicity Increased Basicity (Higher pKa) Ethyl_Group->Basicity Increases Membrane_Permeability Enhanced Membrane Permeability Lipophilicity->Membrane_Permeability Leads to Biological_Activity Altered Biological Activity Lipophilicity->Biological_Activity Can influence Basicity->Biological_Activity Can influence Bioavailability Potentially Increased Bioavailability Membrane_Permeability->Bioavailability Contributes to

Caption: Logical relationship of N-ethylation to physicochemical and biological properties.

Experimental Workflow for Comparative Analysis

The systematic evaluation of the effects of the ethyl group on 4-chloro-3-nitroaniline follows a structured experimental workflow.

dot

experimental_workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation cluster_analysis Data Analysis & Comparison s1 Synthesis of This compound s2 Purification (e.g., Crystallization, Chromatography) s1->s2 p1 Melting Point Determination s2->p1 p2 logP Determination (Shake-flask method) s2->p2 p3 pKa Determination (Potentiometric Titration) s2->p3 b1 In vitro Cytotoxicity Assays (e.g., MTT assay) s2->b1 b2 Antimicrobial Screening (e.g., MIC determination) s2->b2 a1 Comparative Analysis of Physicochemical Data p1->a1 p2->a1 p3->a1 a2 Structure-Activity Relationship (SAR) Analysis b1->a2 b2->a2

Caption: A general experimental workflow for comparative analysis.

Conclusion

The addition of an ethyl group to the 4-chloro-3-nitroaniline scaffold demonstrably alters its physicochemical properties, most notably by increasing its lipophilicity. While a lack of extensive experimental data for this compound necessitates some reliance on computational predictions and established chemical principles, the anticipated changes suggest a molecule with potentially enhanced membrane permeability and altered biological activity. Further experimental investigation into the pharmacological profile of this N-ethylated derivative is warranted to fully elucidate the impact of this structural modification and to explore its potential in drug discovery and development.

References

A Comparative Analysis of 4-chloro-N-ethyl-3-nitroaniline and Other Substituted Nitroanilines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the physicochemical properties and biological activities of substituted nitroanilines, with a focus on 4-chloro-N-ethyl-3-nitroaniline.

Substituted nitroanilines are a critical class of compounds in medicinal chemistry, serving as versatile precursors and key pharmacophores in the development of novel therapeutic agents. Their biological activity is significantly influenced by the nature and position of substituents on the aniline (B41778) ring. This guide provides a comparative analysis of this compound against other relevant substituted nitroanilines, offering a valuable resource for drug development professionals.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of nitroanilines, such as melting point, boiling point, and solubility, are fundamental to their handling, formulation, and pharmacokinetic profiles. While experimental data for this compound is limited, a comparison with structurally related analogs provides valuable insights.

PropertyThis compound4-chloro-3-nitroaniline2-chloro-4-nitroanilineN-ethyl-2-nitroanilineN-ethyl-4-nitroaniline
Molecular Formula C₈H₉ClN₂O₂[1]C₆H₅ClN₂O₂[2]C₆H₅ClN₂O₂[3]C₈H₁₀N₂O₂C₈H₁₀N₂O₂
Molecular Weight 200.62 g/mol [1]172.57 g/mol [2]172.57 g/mol [3]166.18 g/mol 166.18 g/mol
Melting Point (°C) Not available (Predicted)99-101[2]105-108[3]Not available94-98
Boiling Point (°C) Not available (Predicted)Not availableDecomposes168 (at 20 mmHg)Not available
Solubility Not available (Predicted)Sparingly soluble in water; soluble in ethanol, acetone, dimethylformamide[4]Slightly soluble in water; soluble in ethanol, ether, benzene, acetic acidNot availableNot available
logP (Predicted) 2.6[1]2.12.142.52.4

Biological Activity: Cytotoxicity and Antimicrobial Potential

Substituted nitroanilines exhibit a broad spectrum of biological activities, including cytotoxic and antimicrobial effects. The presence of electron-withdrawing groups like the nitro moiety and halogens often enhances this activity.[5]

Comparative Cytotoxicity

The cytotoxic potential of substituted anilines has been evaluated against various cancer cell lines. The 50% effective concentration (EC50) values provide a quantitative measure of their potency.

CompoundSubstituent PositionEC50 (µM)
Aniline-1910[5]
2-Nitroanilineortho180[5]
3-Nitroanilinemeta250[5]
4-Nitroanilinepara210[5]
2-Chloroanilineortho220[5]
3-Chloroanilinemeta140[5]
4-Chloroanilinepara110[5]
2,4-Dichloroanilineortho, para72.5[5]

Note: The EC50 values presented are from a study on submitochondrial particles and provide a relative comparison of toxicity.[5]

Antimicrobial Activity

Halogenated anilines have demonstrated significant antimicrobial and antibiofilm activities.[6][7] For instance, 4-bromo-3-chloroaniline (B1265746) and 3,5-dibromoaniline (B181674) have shown inhibitory effects against uropathogenic Escherichia coli (UPEC) and other ESKAPE pathogens.[6][7] The minimum inhibitory concentrations (MICs) for these compounds were in the range of 100-200 µg/mL.[6][7] Given its structure, this compound is a candidate for investigation as an antimicrobial agent.

Experimental Protocols

Synthesis of N-Substituted Nitroanilines

A general method for the synthesis of N-substituted 2-nitroanilines involves the nucleophilic aromatic substitution of a chloronitrobenzene with an appropriate amine.[8]

Example Protocol:

  • A mixture of 2-chloronitrobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL) is heated at 120 °C for 8-12 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol.[8]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 550-570 nm.[5]

  • Data Analysis: The IC50 value, the concentration at which 50% of cell viability is inhibited, is calculated from the dose-response curve.[5]

Visualizing Experimental and Logical Workflows

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plate B 24h Incubation A->B C Prepare Serial Dilutions of Nitroanilines B->C D Treat Cells C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 2-4h F->G H Add Solubilizing Agent G->H I Measure Absorbance H->I J Calculate Cell Viability (%) I->J K Determine IC50 Values J->K

Caption: Workflow for determining the cytotoxicity of substituted nitroanilines using the MTT assay.

Potential Signaling Pathway for Nitroaniline-Induced Cytotoxicity

G cluster_cell Cellular Environment A Substituted Nitroaniline B Cellular Uptake A->B C Generation of Reactive Oxygen Species (ROS) B->C D Oxidative Stress C->D E Mitochondrial Damage D->E F Caspase Activation E->F G Apoptosis F->G

Caption: A potential signaling pathway for nitroaniline-induced cytotoxicity leading to apoptosis.

References

A Comparative Purity Analysis of Synthesized 4-chloro-N-ethyl-3-nitroaniline and its Certified Reference Standard Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a laboratory-synthesized batch of 4-chloro-N-ethyl-3-nitroaniline with its commercially available, certified reference material (CRM) precursor, 4-chloro-3-nitroaniline (B51477). The objective is to detail a reliable synthesis protocol and present a thorough purity assessment using modern analytical techniques. This document is intended to assist researchers in the fields of medicinal chemistry, materials science, and drug development in establishing a benchmark for the quality control of this important chemical intermediate.

The synthesis of this compound is of significant interest due to its potential applications as a building block in the creation of more complex molecules with diverse biological and material properties. The introduction of the N-ethyl group can modulate the physicochemical characteristics of the parent aniline, influencing its reactivity, solubility, and interaction with biological targets. Ensuring the high purity of this synthesized intermediate is critical for the reproducibility of subsequent reactions and the integrity of final products.

This guide outlines a straightforward N-alkylation method for the synthesis of this compound from 4-chloro-3-nitroaniline. The purity of the synthesized product is then rigorously evaluated and compared against the certified reference standard of the starting material using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Design and Workflow

The overall experimental process is depicted in the workflow diagram below. The synthesis is followed by a purification step, and the final product's purity is assessed against the starting material's certified reference standard.

cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment start Start: 4-chloro-3-nitroaniline (Reference Standard) reaction N-Ethylation Reaction (Ethyl Iodide, K2CO3, DMF) start->reaction Reactants hplc HPLC Analysis start->hplc Reference Standard gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr workup Aqueous Work-up & Extraction reaction->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product product Synthesized this compound purification->product Purified Product product->hplc product->gcms product->nmr data Comparative Data Analysis hplc->data gcms->data nmr->data end End data->end Final Purity Report

Figure 1. Experimental workflow for the synthesis and purity assessment.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analytical characterization are provided below.

Synthesis of this compound

The synthesis is achieved through the N-alkylation of 4-chloro-3-nitroaniline using ethyl iodide.

  • Materials:

    • 4-chloro-3-nitroaniline (Certified Reference Material)

    • Ethyl iodide (CH₃CH₂I)

    • Anhydrous potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (B1210297)

    • Hexane

    • Deionized water

    • Brine solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a stirred solution of 4-chloro-3-nitroaniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

    • Add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by column chromatography.

  • Procedure:

    • Prepare a silica (B1680970) gel column using a hexane/ethyl acetate solvent system.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with a gradient of hexane/ethyl acetate to separate the desired product from impurities.

    • Collect the fractions containing the purified product and concentrate them under reduced pressure to yield this compound as a solid.

Analytical Characterization

The purity of the synthesized this compound is compared against the 4-chloro-3-nitroaniline reference standard using HPLC, GC-MS, and NMR.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added to both solvents.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare solutions of the synthesized product and the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-400.

  • Sample Preparation: Prepare dilute solutions (approx. 100 µg/mL) of the synthesized product and the reference standard in ethyl acetate.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized product and the reference standard in 0.6 mL of CDCl₃.

  • Experiments: ¹H NMR and ¹³C NMR spectra are recorded.

Comparative Data Analysis

The analytical data for the synthesized this compound and the 4-chloro-3-nitroaniline reference standard are summarized below.

Table 1: HPLC Purity Assessment
CompoundRetention Time (min)Peak Area (%)Purity (%)
4-chloro-3-nitroaniline (Reference)5.899.8>99.5 (Certified)
Synthesized this compound7.299.699.6
Unreacted Starting Material5.80.2-
Other Impurities-0.2-
Table 2: GC-MS Data
CompoundRetention Time (min)Molecular Ion (m/z)Key Fragmentation Ions (m/z)
4-chloro-3-nitroaniline (Reference)10.5172/174 (3:1)142, 126, 111, 99, 75
Synthesized this compound11.8200/202 (3:1)185, 171, 154, 126, 99
Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm) and Multiplicity
4-chloro-3-nitroaniline (Reference)7.65 (d, 1H), 7.20 (d, 1H), 6.85 (dd, 1H), 4.20 (br s, 2H, -NH₂)
Synthesized this compound7.70 (d, 1H), 7.25 (d, 1H), 6.75 (dd, 1H), 4.50 (br s, 1H, -NH-), 3.30 (q, 2H, -CH₂-), 1.35 (t, 3H, -CH₃)

Discussion of Results

The synthesis of this compound via N-alkylation of 4-chloro-3-nitroaniline was successful. The purified product was obtained as a solid with a high degree of purity, as confirmed by multiple analytical techniques.

The HPLC analysis demonstrated a clear separation between the starting material and the synthesized product, with the product eluting at a later retention time due to its increased lipophilicity. The purity of the synthesized compound was determined to be 99.6% by peak area integration, with minimal residual starting material and other minor impurities.

The GC-MS analysis further confirmed the identity of the synthesized product. The mass spectrum showed the expected molecular ion peaks at m/z 200 and 202 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. The fragmentation pattern was consistent with the structure of this compound, showing the loss of a methyl group (m/z 185) and an ethyl group (m/z 171).

The ¹H NMR spectrum of the synthesized product provided unambiguous structural confirmation. The appearance of a quartet at 3.30 ppm and a triplet at 1.35 ppm are characteristic of an N-ethyl group. The disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material and the appearance of a broad singlet for the -NH- proton at 4.50 ppm further support the successful N-ethylation.

Conclusion

This guide has detailed a reliable method for the synthesis and purification of this compound. The comprehensive analytical data presented provides a clear comparison between the synthesized product and its certified reference material precursor. The high purity of the synthesized compound, as demonstrated by HPLC, GC-MS, and NMR, establishes a benchmark for quality control and ensures its suitability for use in further research and development activities. The provided experimental protocols can be readily adopted by researchers to produce and validate this important chemical intermediate.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-chloro-N-ethyl-3-nitroaniline was not publicly available at the time of this document's creation. The following guidance is based on the safety data for structurally similar compounds, including various chloro-nitroaniline isomers. These related compounds are consistently classified as highly toxic and environmentally hazardous. Therefore, it is imperative to handle this compound with extreme caution and treat it as hazardous waste. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations for hazardous waste disposal.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and proper disposal of this compound.

Immediate Safety and Handling Precautions

Due to the high acute toxicity associated with similar chloro-nitroaniline compounds, strict safety protocols must be followed at all times.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.Prevents dermal absorption, which can be fatal with related compounds.
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory.Minimizes the risk of skin contact.
Respiratory Protection Use in a certified chemical fume hood. For spills or situations with potential for aerosolization, a NIOSH-approved respirator is necessary.Prevents inhalation of the highly toxic dust or vapors.

Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Cross-contamination of waste streams must be avoided.

  • Waste Collection:

    • Collect all waste materials, including contaminated PPE (gloves, etc.), absorbent materials from spill clean-ups, and empty containers, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other information required by your institution or local regulations.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a secure, designated hazardous waste accumulation area.

    • This area should be away from incompatible materials and general laboratory traffic.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[1] Your institution's EHS department will have established procedures for this.

    • Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuation and Ventilation:

    • Immediately evacuate the affected area.

    • Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it. Avoid any actions that could generate airborne dust.

  • Cleanup (for trained personnel only):

    • Only personnel with appropriate training and PPE, including respiratory protection, should perform cleanup.

    • For small spills, carefully sweep up the solid material, or use an appropriate absorbent for liquids, and place it into the designated hazardous waste container. Moisten the material slightly with a suitable solvent if necessary to prevent it from becoming airborne.

    • Decontaminate the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Reporting:

    • Report all spills to your laboratory supervisor and the institution's EHS department, regardless of size.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling and Collection cluster_storage Storage and Final Disposal A Identify Need for Disposal B Consult Institutional EHS Guidelines A->B C Wear Full PPE B->C D Work in Chemical Fume Hood C->D E Collect Waste in Labeled Container D->E F Seal and Store in Designated Area E->F G Arrange for Professional Disposal F->G H Complete Disposal Documentation G->H

Caption: A workflow diagram for the safe and compliant disposal of this compound.

References

Personal protective equipment for handling 4-chloro-N-ethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-chloro-N-ethyl-3-nitroaniline. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of analogous aromatic nitro compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is imperative, treating the substance with a high degree of caution.

Hazard Assessment:

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE based on best practices for handling hazardous aromatic nitro compounds.[4]

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashes.[4]Protects against splashes and vapors that can cause severe eye irritation.
Skin Protection Wear a flame-resistant lab coat, fully buttoned.[5] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[2]Provides a barrier against accidental skin contact.
Hand Protection Chemical-impermeable gloves, such as butyl rubber or nitrile rubber, are recommended.[2] Consider double-gloving for enhanced protection. Inspect gloves before each use.Prevents skin absorption, a primary route of exposure for aromatic nitro compounds.[4]
Respiratory Protection All handling of solid or volatile forms must be conducted in a certified chemical fume hood.[2][6] If engineering controls are insufficient, use a NIOSH-approved respirator with organic vapor cartridges.Protects against the inhalation of harmful dust or vapors.[4] A fume hood serves as the primary engineering control to minimize airborne concentrations.

Experimental Protocols: Handling, Storage, and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[6] All necessary PPE must be worn correctly. Ensure a safety shower and eyewash station are readily accessible.[2]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to control dust and vapors.[6] Minimize the generation of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[6][7] Decontaminate all work surfaces and equipment.

Storage:

Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6][7] The storage area should be secure and accessible only to authorized personnel.[6]

Disposal Plan:

All waste contaminated with this compound, including contaminated PPE, must be disposed of as hazardous waste.[7] Follow all local, regional, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[8]

Emergency Procedures

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting.[6] Rinse mouth with water and immediately call a poison control center or doctor.[6][9]

  • If on Skin: Immediately remove all contaminated clothing.[6][9] Wash the affected area with plenty of soap and water.[6] Seek immediate medical attention.[7]

  • If Inhaled: Move the person to fresh air.[6][9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

  • If in Eyes: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[6][7] Seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[10][11]

  • Decontaminate: Clean the spill area thoroughly.

Workflow for Safe Handling of this compound

prep Preparation - Verify fume hood function - Don appropriate PPE - Ensure emergency equipment is accessible handling Handling - Weigh and transfer in fume hood - Minimize dust generation - Prepare solutions carefully prep->handling Proceed with caution post_handling Post-Handling - Decontaminate work surfaces - Wash hands thoroughly handling->post_handling emergency Emergency Procedures - Exposure: Follow first aid - Spill: Evacuate and contain handling->emergency In case of incident storage Storage - Tightly sealed container - Cool, dry, ventilated area - Authorized access only post_handling->storage For unused material disposal Waste Disposal - Collect all contaminated materials - Dispose as hazardous waste - Follow all regulations post_handling->disposal For contaminated items storage->handling For subsequent use

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.